molecular formula C3H5NO3 B12379050 N-Formylglycine-d2

N-Formylglycine-d2

Cat. No.: B12379050
M. Wt: 105.09 g/mol
InChI Key: UGJBHEZMOKVTIM-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylglycine-d2 is a chemical reagent incorporating two deuterium atoms, which are stable heavy isotopes of hydrogen. This compound is designed for use as a tracer in quantitative mass spectrometry and pharmacokinetic studies during drug development processes. Deuterated analogs like this compound are valuable tools for investigating the metabolic profiles of drug candidates due to their distinct mass, which allows for easy differentiation from their non-labeled counterparts. The non-deuterated formylglycine (fGly) is not a canonical amino acid but a critical catalytic residue generated through a unique post-translational modification in the active site of type I sulfatases . These enzymes, which are essential for hydrolyzing sulfate esters, rely on the formylglycine residue for their activity . The aldehyde functionality of formylglycine undergoes hydration to form a gem-diol, which then acts as a catalytic nucleophile to cleave sulfate esters . Research into this mechanism and the enzymes that generate it, such as the formylglycine-generating enzyme (FGE), is crucial for understanding fundamental biological processes and human disorders like multiple sulfatase deficiency . As a deuterated version of this key cofactor, this compound provides researchers with a precise tool for probing these complex biochemical pathways. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5NO3

Molecular Weight

105.09 g/mol

IUPAC Name

2,2-dideuterio-2-formamidoacetic acid

InChI

InChI=1S/C3H5NO3/c5-2-4-1-3(6)7/h2H,1H2,(H,4,5)(H,6,7)/i1D2

InChI Key

UGJBHEZMOKVTIM-DICFDUPASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC=O

Canonical SMILES

C(C(=O)O)NC=O

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Formylglycine-d2, a deuterated isotopologue of N-Formylglycine. This document details its chemical structure, physicochemical properties, and relevant biological pathways. It also includes a representative experimental protocol for its synthesis and its application in protein modification.

Chemical Structure and Properties

This compound, systematically named 2-formamidoacetic-2,2-d2 acid, is an isotopic analog of N-Formylglycine where two hydrogen atoms on the α-carbon have been replaced by deuterium. This substitution is valuable for a range of applications, including as an internal standard in mass spectrometry-based quantification and for mechanistic studies of enzymes that process N-Formylglycine.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValue (N-Formylglycine)Expected Value (this compound)Reference(s)
Molecular Formula C₃H₅NO₃C₃H₃D₂NO₃[1]
Molecular Weight 103.08 g/mol 105.10 g/mol [1][2]
IUPAC Name 2-formamidoacetic acid2-formamidoacetic-2,2-d2 acid[1]
CAS Number 2491-15-8Not available[2]
Melting Point 149-151 °CExpected to be very similar to the non-deuterated form.
SMILES O=CNC(C(=O)O)O=CNC([2H])([2H])C(=O)O
Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound has been found. The following are predictions based on the known spectra of N-Formylglycine.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of this compound is expected to be shifted by +2 m/z units compared to N-Formylglycine due to the two deuterium atoms. Fragmentation patterns would also show corresponding mass shifts for fragments containing the deuterated methylene group.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a protic solvent (like D₂O) would be significantly simplified compared to the non-deuterated form. The signal corresponding to the methylene protons (CH₂) would be absent. The remaining signals would be from the formyl proton (-CHO) and the amine proton (-NH-), although the latter might exchange with the deuterated solvent.

  • ¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the α-carbon (the carbon bonded to the deuterium atoms) would likely appear as a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift might be slightly different from the corresponding carbon in N-Formylglycine.

Biological Relevance: The Formylglycine-Generating Enzyme (FGE) Pathway

N-Formylglycine is a key catalytic residue in the active site of sulfatase enzymes. It is not directly encoded in the genome but is generated post-translationally from a specific cysteine or serine residue within a consensus sequence. This conversion is catalyzed by the Formylglycine-Generating Enzyme (FGE). Understanding this pathway is crucial for researchers working on sulfatases and for those who utilize this system for site-specific protein modification.

The aerobic FGE pathway can be summarized as follows:

FGE_Pathway cluster_0 Formylglycine-Generating Enzyme (FGE) Catalytic Cycle Cys_Sulfatase Sulfatase with Cys in CXPXR consensus sequence Ternary_Complex FGE-Cu(I)-Sulfatase Ternary Complex Cys_Sulfatase->Ternary_Complex Substrate Binding FGE_Cu FGE-Cu(I) Complex FGE_Cu->Ternary_Complex O2_Binding Oxygen Binding Ternary_Complex->O2_Binding Intermediate Reactive Copper-Oxygen Intermediate O2_Binding->Intermediate O2 Activation Cys_Oxidation Cysteine Oxidation Intermediate->Cys_Oxidation Hydrogen Atom Abstraction FGly_Sulfatase Sulfatase with Formylglycine (fGly) residue Cys_Oxidation->FGly_Sulfatase Product Formation FGE_Regen FGE Regeneration FGly_Sulfatase->FGE_Regen Product Release FGE_Regen->FGE_Cu Reduction

Caption: The aerobic catalytic cycle of Formylglycine-Generating Enzyme (FGE).

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-Formylglycine and its application in protein labeling using the FGE system. The synthesis of the deuterated form would follow a similar procedure, starting with glycine-d2.

Synthesis of N-Formylglycine

This protocol is adapted from a general procedure for the formylation of amino acids.

Materials:

  • Glycine

  • Formic acid (≥95%)

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine formic acid and acetic anhydride in a 7.5:1 molar ratio (e.g., 140 mL of formic acid and 47 mL of acetic anhydride).

  • Stir the mixture at 45°C for 1 hour. This step generates the mixed anhydride of formic and acetic acids, which is the formylating agent.

  • Cool the reaction mixture to room temperature.

  • Add glycine to the mixture in a molar ratio of approximately 1:10 with respect to the initial amount of acetic anhydride (e.g., 0.05 mol of glycine).

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, remove the excess formic acid and acetic acid by rotary evaporation.

  • The resulting solid is N-Formylglycine. It can be further purified by recrystallization, for example, from hot water or an ethanol/ether mixture.

  • Wash the purified product with diethyl ether and dry under vacuum.

Site-Specific Protein Labeling using FGE

This protocol describes the general workflow for using FGE to introduce a formylglycine residue into a target protein, which can then be used for bioconjugation.

FGE_Labeling_Workflow cluster_1 FGE-Mediated Protein Labeling Workflow Gene_Construct 1. Gene Construct Design (Target protein with CXPXR tag) Co_expression 2. Co-expression (Target protein and FGE in host cells, e.g., HEK293 or CHO) Gene_Construct->Co_expression Protein_Purification 3. Protein Purification (e.g., Affinity Chromatography) Co_expression->Protein_Purification Aldehyde_Detection 4. Verification of fGly formation (e.g., Mass Spectrometry) Protein_Purification->Aldehyde_Detection Bioconjugation 5. Bioconjugation (Reaction of aldehyde with an aminooxy- or hydrazine-functionalized probe) Aldehyde_Detection->Bioconjugation Final_Product Site-Specifically Labeled Protein Bioconjugation->Final_Product

Caption: A generalized workflow for the site-specific labeling of proteins using the Formylglycine-Generating Enzyme system.

Conclusion

This compound is a valuable tool for researchers in various fields, from analytical chemistry to molecular biology. Its primary utility lies in its application as a stable isotope-labeled internal standard and for mechanistic studies. The Formylglycine-Generating Enzyme system, which produces the non-deuterated form endogenously, has also been harnessed as a powerful technology for site-specific protein modification and the development of antibody-drug conjugates. This guide provides the foundational knowledge required for the effective utilization of this compound and its associated biological pathway in a research and development setting.

References

An In-depth Technical Guide to N-Formylglycine-d2: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Formylglycine, with a special focus on its deuterated form, N-Formylglycine-d2. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their work.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-Formylglycine

PropertyValueSource(s)
Molecular Formula C₃H₅NO₃[1][2][3]
Molecular Weight 103.08 g/mol [1][4]
Appearance White solid
Melting Point 149-151 °C
Boiling Point 193.26 °C (rough estimate)
Solubility Soluble in DMSO (250 mg/mL), Water (20 mg/mL), and Ethanol (20 mg/mL).
pKa 3.43

Table 2: Estimated Properties of this compound

PropertyEstimated ValueNotes
Molecular Formula C₃H₃D₂NO₃Based on deuteration of the glycine methylene group.
Molecular Weight ~105.09 g/mol Calculated by replacing two hydrogen atoms with deuterium atoms.
Melting Point Expected to be very similar to N-Formylglycine.Isotopic substitution typically has a minimal effect on melting point.
Boiling Point Expected to be very similar to N-Formylglycine.Isotopic substitution typically has a minimal effect on boiling point.
Solubility Expected to be very similar to N-Formylglycine.Isotopic substitution typically has a minimal effect on solubility in the same solvents.
Isotopic Purity Not publicly available. Would be specified by the supplier.This is a critical parameter for labeling studies and should be confirmed by a Certificate of Analysis.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While a specific spectrum for the deuterated compound is not available, a predicted ¹H NMR spectrum for N-Formylglycine in D₂O can be found. The mass spectrum of N-Formylglycine is also available. For this compound, the mass spectrum would show a molecular ion peak shifted by +2 m/z units compared to the non-deuterated form.

Experimental Protocols

Synthesis of this compound (General Approach)

Step 1: Deuterium Exchange of Glycine

A common method for deuterium labeling of the α-carbon of amino acids is through acid- or base-catalyzed exchange in a deuterated solvent like D₂O.

  • Materials: Glycine, Deuterium Oxide (D₂O), a suitable acid or base catalyst (e.g., HCl or NaOH).

  • Procedure:

    • Dissolve glycine in D₂O.

    • Add a catalytic amount of acid or base.

    • Heat the mixture under reflux for a period sufficient to achieve a high level of deuterium incorporation. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methylene proton signal.

    • Neutralize the reaction mixture.

    • Remove the D₂O under vacuum to obtain Glycine-d2.

Step 2: Formylation of Glycine-d2

The formylation of the deuterated glycine can be achieved by reacting it with a formylating agent.

  • Materials: Glycine-d2, Formic acid, Acetic anhydride.

  • Procedure:

    • React formic acid with acetic anhydride to generate the mixed anhydride, which is a potent formylating agent.

    • Add Glycine-d2 to the reaction mixture.

    • Stir at room temperature until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.

    • Evaporate the solvent to obtain this compound.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of amino acids and their derivatives. A reversed-phase HPLC method can be developed to assess the purity of this compound. The method would typically involve a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier like formic acid. Detection can be achieved using a UV detector.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the identity and isotopic enrichment of this compound. The mass spectrum will show the molecular ion peak corresponding to the mass of the deuterated compound. The isotopic enrichment can be determined by analyzing the ratio of the deuterated and non-deuterated molecular ion peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the structure and determine the extent of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the methylene protons of the glycine unit should be significantly reduced or absent, depending on the isotopic purity. Quantitative NMR (qNMR) techniques can be employed for a precise determination of isotopic enrichment.

Signaling Pathways and Experimental Workflows

Formylglycine-Generating Enzyme (FGE) Pathway

N-Formylglycine is a critical component of the active site of sulfatases, a family of enzymes that hydrolyze sulfate esters. The formylglycine residue is generated post-translationally from a specific cysteine or serine residue within the sulfatase polypeptide chain by the action of the Formylglycine-Generating Enzyme (FGE). This enzymatic conversion is a key step in the activation of sulfatases.

FGE_Pathway cluster_ER Endoplasmic Reticulum Nascent_Sulfatase Nascent Sulfatase (with Cys/Ser in consensus sequence) FGE Formylglycine-Generating Enzyme (FGE) Nascent_Sulfatase->FGE Substrate Binding Active_Sulfatase Active Sulfatase (with Formylglycine) FGE->Active_Sulfatase Oxidation of Cys/Ser to FGly

Figure 1. Simplified diagram of the Formylglycine-Generating Enzyme (FGE) pathway for sulfatase activation.

Generalized Experimental Workflow for Isotopic Labeling Studies

This compound is a valuable tool for use as an internal standard in mass spectrometry-based quantitative studies of N-Formylglycine or for tracing its metabolic fate.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., cell lysate, biofluid) Spiking Spike with This compound (Internal Standard) Sample_Prep->Spiking Extraction Extraction of Analytes Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of N-Formylglycine (relative to this compound) Analysis->Quantification

Figure 2. Generalized workflow for using this compound as an internal standard in quantitative analysis.

Applications in Research and Drug Development

  • Metabolic Studies: this compound can be used as a tracer to study the metabolic pathways involving N-Formylglycine.

  • Quantitative Proteomics: As an internal standard, it enables accurate quantification of N-Formylglycine in biological samples, which can be important for studying sulfatase activity and related diseases.

  • Enzyme Mechanism Studies: The deuterated compound can be used to investigate the kinetic isotope effects in enzymes that process N-Formylglycine, providing insights into their reaction mechanisms.

  • Drug Development: Understanding the role of the FGE pathway and sulfatases in various diseases can open up new avenues for therapeutic intervention. N-Formylglycine and its analogs can be used in screening assays to identify inhibitors or modulators of these enzymes.

Conclusion

This compound is a potentially valuable tool for researchers in various fields. While specific data for the deuterated compound is limited, its properties can be reasonably estimated from its non-deuterated counterpart. The experimental protocols and workflows described in this guide provide a framework for its synthesis, analysis, and application in scientific research. As with any isotopically labeled compound, careful characterization of its isotopic purity is essential for obtaining reliable experimental results.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of N-Formylglycine-d2, a deuterated isotopologue of the endogenous metabolite N-formylglycine. While N-formylglycine is recognized for its role as a post-translational modification in proteins, generated by formylglycine-generating enzymes (FGEs), this guide focuses on the chemical synthesis of the free deuterated amino acid for its potential applications in metabolic research, pharmacokinetic studies, and as a building block in the synthesis of labeled peptides.[1][2] The introduction of deuterium atoms provides a valuable tool for mass spectrometry-based quantification and for studying metabolic pathways and reaction mechanisms.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-formylation of glycine using a deuterated formylating agent. A common and effective method involves the in-situ generation of a mixed anhydride from deuterated formic acid and acetic anhydride, which then readily reacts with the amino group of glycine.

Proposed Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

Materials:

  • Glycine

  • Formic acid-d2 (DCOOD)

  • Acetic anhydride

  • Deionized water

  • Ice bath

Procedure:

  • Preparation of the Formylating Reagent: In a flask equipped with a magnetic stirrer and under a fume hood, cool 1.2 equivalents of acetic anhydride in an ice bath.

  • Slowly add 1.0 equivalent of formic acid-d2 to the cooled acetic anhydride with continuous stirring.

  • Allow the mixture to stir in the ice bath for 15-20 minutes to form the mixed formic-acetic anhydride.

  • N-Formylation Reaction: In a separate flask, dissolve 1.0 equivalent of glycine in a minimal amount of formic acid-d2.

  • Slowly add the pre-formed mixed anhydride solution to the glycine solution.

  • Remove the reaction flask from the ice bath and allow it to warm to room temperature.

  • Continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound based on typical yields for N-formylation reactions of amino acids.

ParameterValueNotes
Reactants
Glycine1.0 eq
Acetic Anhydride1.2 eq
Formic Acid-d21.0 eqCommercially available as DCOOD.[3][4]
Reaction Conditions
Temperature0°C to Room Temp.
Reaction Time2 - 4 hours
Product
Theoretical Yield~105 g/mol Based on Glycine (75.07 g/mol ).
Expected Crude Yield 85 - 95%
Purity (Crude) >90%

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials and by-products. Recrystallization from an aqueous solution is an effective method for obtaining high-purity this compound.[5]

Experimental Protocol

Materials:

  • Crude this compound

  • Deionized water

  • Heating plate with magnetic stirring

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of deionized water.

  • Gently heat the suspension on a hot plate with continuous stirring until the solid is completely dissolved. Avoid excessive boiling.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Cover the beaker to prevent contamination.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data

The following table summarizes representative quantitative data for the purification of this compound.

ParameterValueNotes
Purification Method Recrystallization
Solvent Deionized Water
Expected Recovery Yield 70 - 85%
Final Purity >98%As determined by NMR and/or LC-MS.
Melting Point 149-151 °CFor non-deuterated N-Formylglycine.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction N-Formylation Reaction cluster_workup Work-up reagent_prep Mix Acetic Anhydride and Formic Acid-d2 at 0°C reaction Combine Reagents and Stir at Room Temperature reagent_prep->reaction dissolve_glycine Dissolve Glycine in Formic Acid-d2 dissolve_glycine->reaction evaporation Evaporate Solvent under Reduced Pressure reaction->evaporation crude_product Crude this compound evaporation->crude_product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_recrystallization Recrystallization cluster_isolation Isolation and Drying start Crude This compound dissolution Dissolve in Minimal Hot Water start->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Ice-Cold Water filtration->washing drying Dry under Vacuum washing->drying end Pure This compound drying->end

Caption: Workflow for the purification of this compound.

References

A Technical Guide to the Isotopic Purity and Enrichment of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for determining the isotopic purity and enrichment of N-Formylglycine-d2, a deuterated analogue of the endogenous metabolite N-Formylglycine. While specific analytical data for this compound is not extensively published, this document outlines the established analytical techniques and provides illustrative protocols and data based on the well-understood principles of analyzing deuterated compounds.

Introduction to Isotopic Labeling and its Importance

Deuterium-labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved therapeutic efficacy. This is known as the "kinetic isotope effect." Consequently, the precise determination of the level and location of deuterium incorporation is a critical aspect of quality control and regulatory compliance.

This guide will focus on two key parameters:

  • Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.

  • Isotopic Purity (or Species Abundance): The percentage of the total population of molecules that have a specific, complete isotopic composition.

It is crucial to distinguish between these two terms. A high isotopic enrichment at the labeled positions does not guarantee a high abundance of the fully deuterated species, especially in molecules with multiple deuterium atoms.

Analytical Methodologies for Determining Isotopic Purity and Enrichment

The primary techniques for characterizing deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition) in a sample.[2][3] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the signals of the non-deuterated (d0), partially deuterated (d1), and fully deuterated (d2) forms of N-Formylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is highly effective for quantifying the degree of deuteration. By comparing the integral of the signal from the residual protons at the deuterated sites to the integral of a non-deuterated signal within the same molecule or to an internal standard, the isotopic enrichment can be precisely calculated. ¹³C NMR can also be used to observe the effects of deuterium substitution on the carbon spectrum.

Experimental Protocols

The following are detailed, illustrative protocols for the analysis of this compound.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in a suitable solvent (e.g., 1 mL of methanol/water, 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1 µg/mL for analysis.

  • Instrumentation and Conditions:

    • Instrument: An electrospray ionization high-resolution mass spectrometer (ESI-HRMS), such as an Orbitrap or TOF instrument.

    • Ionization Mode: Positive or negative ion mode, depending on which provides better signal intensity for N-Formylglycine.

    • Mass Range: Scan a mass range that includes the expected m/z values for the d0, d1, and d2 isotopologues of N-Formylglycine (approx. m/z 100-110 for the [M+H]⁺ ions).

    • Resolution: Set the instrument to a high resolution (e.g., >60,000) to ensure baseline separation of the isotopic peaks.

    • Injection: Infuse the sample directly or via a liquid chromatography system.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

    • Identify the peaks corresponding to the d0 (C₃H₅NO₃), d1 (C₃H₄DNO₃), and d2 (C₃H₃D₂NO₃) isotopologues.

    • Calculate the relative abundance of each isotopologue by integrating the area under each peak.

    • The isotopic purity (species abundance) is expressed as the percentage of the d2 species relative to the sum of all isotopologues.

Protocol 2: Isotopic Enrichment Analysis by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte, for example, Deuterium Oxide (D₂O) or DMSO-d₆.

    • Add a known amount of an internal standard with a distinct, sharp signal if required for quantification.

  • Instrumentation and Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard ¹H NMR experiment.

    • Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. The relaxation delay should be long enough to allow for full relaxation of all relevant protons.

  • Data Processing and Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the area of the residual proton signal at the deuterated position(s).

    • Integrate the area of a proton signal from a non-deuterated position within the molecule.

    • The isotopic enrichment is calculated based on the ratio of these integrals. For example, if the methylene (CH₂) group is deuterated, the residual CH signal would be compared to the formyl (CHO) proton signal.

Data Presentation

The quantitative data for different batches of this compound should be summarized in a clear and structured table to allow for easy comparison. The following table presents hypothetical data for illustrative purposes.

Batch NumberIsotopic Enrichment (%)d0 Abundance (%)d1 Abundance (%)d2 (this compound) Abundance (%)
NFG-D2-00199.50.00250.99599.0025
NFG-D2-00298.80.01442.371297.6144
NFG-D2-00399.80.00040.399299.6004

Note: The abundance of each isotopologue is calculated based on the binomial expansion of (p + q)ⁿ, where 'p' is the isotopic enrichment, 'q' is (1-p), and 'n' is the number of deuterium atoms (in this case, 2).

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis cluster_results Final Reporting prep This compound Sample dissolve Dissolution in appropriate solvent prep->dissolve hrms High-Resolution Mass Spectrometry (HRMS) dissolve->hrms nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ms_analysis Determine relative abundance of d0, d1, d2 isotopologues hrms->ms_analysis nmr_analysis Quantify residual proton signals to determine enrichment nmr->nmr_analysis purity Isotopic Purity (d2 Species Abundance) ms_analysis->purity enrichment Isotopic Enrichment nmr_analysis->enrichment G cluster_input Input Parameter cluster_process Statistical Distribution (Binomial Expansion) cluster_output Resulting Isotopologues enrich Isotopic Enrichment (e.g., 99.5%) calc Calculation of Isotopologue Abundance enrich->calc d0 d0 (Non-deuterated) Abundance = (1-E)² calc->d0 p(H,H) d1 d1 (Partially deuterated) Abundance = 2 * E * (1-E) calc->d1 p(H,D) + p(D,H) d2 d2 (Fully deuterated) Abundance = E² calc->d2 p(D,D)

References

Commercial Suppliers and Technical Guide for N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing N-Formylglycine-d2 as an internal standard or for other research applications, this technical guide provides an in-depth overview of its commercial availability, key technical data, and relevant experimental protocols. This compound, the deuterated form of N-Formylglycine, is a critical tool in quantitative analysis, particularly in mass spectrometry-based methods, offering a high degree of accuracy for the determination of its non-deuterated counterpart in various biological matrices.

Commercial Availability

This compound is a specialized chemical and its availability is limited to suppliers focusing on stable isotope-labeled compounds and research chemicals. The primary identified commercial supplier is:

  • MedChemExpress (MCE): MCE offers this compound under the catalog number HY-128735S. They position it as a deuterated labeled version of N-Formylglycine, suitable for use as an internal standard in analytical assays.

While other suppliers such as Sigma-Aldrich and TCI Chemicals provide the non-deuterated N-Formylglycine, their catalogs should be monitored for the potential addition of the deuterated analog.

Technical Data

Quantitative data for this compound is crucial for its effective use in research. The following table summarizes the available technical information. It is important to note that a Certificate of Analysis (CoA) with lot-specific data should always be requested from the supplier for the most accurate information.

PropertyValueSupplierCatalog Number
Chemical Name This compoundMedChemExpressHY-128735S
Molecular Formula C₃H₃D₂NO₃MedChemExpressHY-128735S
Molecular Weight 105.09 g/mol MedChemExpressHY-128735S
Purity >95% (Assumed based on non-deuterated form)MedChemExpressHY-128735S
Isotopic Enrichment Not specified (Typically >98% for deuterated standards)MedChemExpressHY-128735S
Appearance SolidMedChemExpressHY-128735S
Storage Conditions -20°C for 1 month, -80°C for 6 months (in solvent)[1]MedChemExpressHY-128735S

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a detailed protocol for a typical LC-MS/MS workflow for the quantification of N-Formylglycine in a biological sample.

Protocol: Quantitative Analysis of N-Formylglycine by LC-MS/MS using this compound Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for both N-Formylglycine and this compound need to be determined by direct infusion or by using a prediction tool. The transitions will be approximately:

      • N-Formylglycine: Q1: m/z 104.0 -> Q3: m/z [fragment ion]

      • This compound: Q1: m/z 106.0 -> Q3: m/z [corresponding fragment ion]

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

3. Data Analysis

  • Integrate the peak areas for the analyte (N-Formylglycine) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

  • Determine the concentration of N-Formylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Generation Ratio->Calibrate Quantify Quantification of N-Formylglycine Calibrate->Quantify

Caption: General workflow for the quantitative analysis of N-Formylglycine using a deuterated internal standard.

References

The Role of N-Formylglycine in Post-Translational Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) dramatically expand the functional repertoire of proteins, enabling complex cellular processes and regulatory networks. Among these, the conversion of a cysteine or serine residue to Cα-formylglycine (fGly) stands out as a critical modification for the catalytic activity of a specific class of enzymes known as sulfatases. This in-depth technical guide explores the pivotal role of N-formylglycine, detailing its biosynthesis, the enzymatic machinery involved, its catalytic function, and the profound implications of its deficiency in human disease. Furthermore, we delve into the experimental methodologies used to study this unique PTM and its potential applications in biotechnology and drug development.

The Biogenesis of N-Formylglycine: A Coordinated Enzymatic Process

The generation of fGly is a sophisticated post-translational event that occurs within the endoplasmic reticulum (ER) in eukaryotes.[1] This conversion is not spontaneous but is catalyzed by the Formylglycine-Generating Enzyme (FGE).[2]

The Formylglycine-Generating Enzyme (FGE)

FGE, also known as Sulfatase-Modifying Factor 1 (SUMF1), is the key enzyme responsible for the conversion of a specific cysteine residue within a consensus sequence of newly synthesized sulfatase polypeptides into fGly.[2][3] In aerobic organisms, FGE is a copper-dependent monooxygenase that utilizes molecular oxygen to oxidize the thiol group of the target cysteine.[4] Anaerobic prokaryotes possess a different class of FGEs that are iron-sulfur cluster-containing enzymes and can utilize either cysteine or serine as a substrate.

The aerobic FGE recognizes a highly conserved consensus sequence, typically CXPXR (where X is any amino acid), within the sulfatase polypeptide chain. The enzyme binds to this motif and catalyzes the oxidation of the cysteine residue.

Mechanism of N-Formylglycine Formation

The catalytic mechanism of aerobic FGE involves a multi-step redox process. The enzyme binds a single Cu(I) ion, which is coordinated by two cysteine residues in the FGE active site. The substrate peptide containing the target cysteine then binds to the copper center. This is followed by the binding of molecular oxygen, which is activated by the copper ion. The subsequent reaction involves the abstraction of a hydrogen atom from the β-carbon of the substrate cysteine, leading to the formation of a thioaldehyde intermediate, which is then hydrolyzed to generate the fGly residue and release hydrogen sulfide.

Functional Significance of N-Formylglycine in Sulfatases

The fGly residue is the catalytic heart of all eukaryotic sulfatases. These enzymes play a crucial role in the degradation of sulfated macromolecules, such as glycosaminoglycans (GAGs), sulfolipids, and steroid sulfates. The aldehyde group of the fGly residue, upon hydration within the enzyme's active site, acts as a nucleophile, attacking the sulfur atom of the sulfate ester substrate. This initiates the hydrolysis reaction, leading to the cleavage of the sulfate group. The inability to form fGly renders sulfatases catalytically inactive.

Clinical Relevance: Multiple Sulfatase Deficiency (MSD)

The critical role of fGly is underscored by the devastating genetic disorder known as Multiple Sulfatase Deficiency (MSD). MSD is an autosomal recessive disease caused by mutations in the SUMF1 gene, which encodes for FGE. A dysfunctional FGE leads to the inability to convert the critical cysteine to fGly in all 17 known human sulfatases. This results in a global loss of sulfatase activity, leading to the accumulation of undegraded sulfated substrates in various tissues and organs.

The clinical presentation of MSD is severe and heterogeneous, with symptoms including neurodegeneration, skeletal abnormalities, and skin defects (ichthyosis). The severity of the disease often correlates with the residual activity of the mutant FGE enzyme.

Quantitative Data on FGE Activity and Sulfatase Deficiency

The following tables summarize key quantitative data related to FGE kinetics and the impact of its deficiency in MSD.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Homo sapiens FGE (Hs-cFGE)ALCTPSRGSLFTGR130 ± 200.048 ± 0.002370
Streptomyces coelicolor FGE (Sc-FGE)ALCTPSRGSLFTGR80 ± 100.021 ± 0.001260
Thermomonospora curvata FGE (tcFGE)Peptide substrate2.5 ± 0.50.024 ± 0.0019600

Table 1: Kinetic Parameters of Formylglycine-Generating Enzymes. This table presents the Michaelis-Menten constants (Km), catalytic turnover numbers (kcat), and catalytic efficiencies (kcat/Km) for FGE from different species with a peptide substrate. The data highlights the efficiency of the enzyme in recognizing and converting its substrate.

SulfataseSevere MSD (Residual Activity %)Attenuated MSD (Residual Activity %)Reference
N-acetylglucosamine 6-sulfatase (GNS)< 5%~10%
Arylsulfatase A (ARSA)< 5%~5-15%
Iduronate 2-sulfatase (IDS)< 5%~10-20%
Sulfamidase (SGSH)< 5%~10-20%
N-acetylgalactosamine-6-sulfatase (GALNS)~5-20%~20-60%
Arylsulfatase B (ARSB)~10-30%~30-80%

Table 2: Residual Sulfatase Activity in Multiple Sulfatase Deficiency (MSD) Patients. This table shows the percentage of residual activity of various sulfatases in leukocytes of patients with severe and attenuated forms of MSD, compared to healthy controls. The data illustrates the varying degrees of impact that FGE deficiency has on different sulfatases.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of N-formylglycine and FGE. Below are key experimental protocols.

Protocol 1: In Vitro FGE Activity Assay using HPLC

This protocol describes a discontinuous enzymatic assay to measure the specific activity of FGE by monitoring the conversion of a cysteine-containing peptide substrate to its fGly form using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Purified FGE enzyme

  • Synthetic peptide substrate (e.g., ALCTPSRGSLFTGR)

  • Reaction buffer: 25 mM triethanolamine (TEAM), pH 9.0

  • Dithiothreitol (DTT)

  • Hydrochloric acid (HCl) for quenching

  • RP-HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Prepare a reaction mixture containing the peptide substrate (e.g., 100 µM) and DTT (e.g., 1 mM) in the reaction buffer.

  • Initiate the reaction by adding a known concentration of purified FGE (e.g., 0.1–1 µM).

  • Incubate the reaction at 25°C with vortexing.

  • At specific time intervals, quench aliquots of the reaction mixture by adding a small volume of 1 M HCl.

  • Analyze the quenched samples by RP-HPLC. The substrate and product peptides will have different retention times.

  • Quantify the amount of product formed by integrating the peak areas at 215 nm.

  • Calculate the initial reaction velocity and the specific activity of the FGE.

Protocol 2: Detection of N-Formylglycine by Mass Spectrometry

This protocol outlines the identification of the fGly modification in a protein or peptide sample using mass spectrometry.

Materials:

  • Protein or peptide sample suspected to contain fGly

  • Trypsin or another suitable protease

  • Dinitrophenylhydrazine (DNPH) (optional, for derivatization)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • If starting with a protein, perform in-solution or in-gel proteolytic digestion (e.g., with trypsin) to generate peptides.

  • (Optional) To enhance detection, the aldehyde group of fGly can be derivatized with a reagent like DNPH, which adds a specific mass tag.

  • Analyze the peptide mixture using mass spectrometry.

  • Search for the expected mass shift corresponding to the conversion of a cysteine residue to fGly (a loss of the mass of SH and addition of an oxygen atom). If derivatized, look for the mass of the peptide plus the mass of the derivatizing agent.

  • For confirmation, perform tandem mass spectrometry (MS/MS) on the candidate peptide. The fragmentation pattern will confirm the amino acid sequence and the location of the fGly modification.

Protocol 3: Site-Directed Mutagenesis of FGE

This protocol describes how to introduce specific mutations into the FGE gene to study the function of individual amino acid residues.

Materials:

  • Plasmid DNA containing the FGE gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Design and synthesize a pair of complementary mutagenic primers that contain the desired nucleotide change.

  • Perform a PCR reaction using the FGE plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental template DNA (which was isolated from E. coli) but not the newly synthesized, unmethylated PCR product.

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Select for transformed colonies and isolate the plasmid DNA.

  • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to N-formylglycine.

FGE_Mechanism cluster_FGE Formylglycine-Generating Enzyme (FGE) Catalytic Cycle FGE_CuI FGE-Cu(I) FGE_CuI_Substrate FGE-Cu(I)-Substrate FGE_CuI->FGE_CuI_Substrate Substrate Binding FGE_CuI_Substrate_O2 FGE-Cu(I)-Substrate-O2 FGE_CuI_Substrate->FGE_CuI_Substrate_O2 O2 Binding FGE_CuII_Superoxide FGE-Cu(II)-Superoxide-Substrate FGE_CuI_Substrate_O2->FGE_CuII_Superoxide Electron Transfer Thioaldehyde_Intermediate Thioaldehyde Intermediate FGE_CuII_Superoxide->Thioaldehyde_Intermediate H-atom Abstraction FGE_CuI_Product FGE-Cu(I) + fGly-Peptide Thioaldehyde_Intermediate->FGE_CuI_Product Hydrolysis & Product Release H2O H2O Thioaldehyde_Intermediate->H2O FGE_CuI_Product->FGE_CuI Regeneration fGly_Peptide Formylglycine-containing Peptide (Product) FGE_CuI_Product->fGly_Peptide Cys_Peptide Cysteine-containing Peptide (Substrate) Cys_Peptide->FGE_CuI_Substrate O2 O2 O2->FGE_CuI_Substrate_O2

Caption: Proposed catalytic mechanism of aerobic Formylglycine-Generating Enzyme (FGE).

Sulfatase_Activation_Pathway cluster_Cell Cellular Pathway of Sulfatase Activation cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Translation Translation of pre-pro-sulfatase Translocation Translocation into ER Translation->Translocation Folding Folding & FGE Binding Translocation->Folding fGly_Formation fGly Formation by FGE Folding->fGly_Formation Active_Sulfatase Active Sulfatase fGly_Formation->Active_Sulfatase Transport_to_Golgi Transport to Golgi Active_Sulfatase->Transport_to_Golgi Further_Processing Further PTMs & Sorting Transport_to_Golgi->Further_Processing Lysosomal_Targeting Targeting to Lysosome Further_Processing->Lysosomal_Targeting

Caption: Cellular workflow for the post-translational activation of sulfatases.

MSD_Pathology SUMF1_Gene SUMF1 Gene FGE_Protein FGE Protein SUMF1_Gene->FGE_Protein Transcription & Translation SUMF1_Mutation Mutation in SUMF1 SUMF1_Gene->SUMF1_Mutation Active_Sulfatase Active Sulfatase (with fGly) FGE_Protein->Active_Sulfatase Catalyzes Conversion Sulfatase_Precursor Inactive Sulfatase (with Cysteine) Sulfatase_Precursor->Active_Sulfatase No_fGly_Formation No fGly Formation Sulfatase_Precursor->No_fGly_Formation Substrate_Degradation Degradation of Sulfated Molecules Active_Sulfatase->Substrate_Degradation Cellular_Homeostasis Cellular Homeostasis Substrate_Degradation->Cellular_Homeostasis Defective_FGE Defective FGE SUMF1_Mutation->Defective_FGE Defective_FGE->No_fGly_Formation Inactive_Sulfatases Inactive Sulfatases No_fGly_Formation->Inactive_Sulfatases Substrate_Accumulation Accumulation of Sulfated Molecules Inactive_Sulfatases->Substrate_Accumulation MSD_Phenotype Multiple Sulfatase Deficiency (MSD) Substrate_Accumulation->MSD_Phenotype

Caption: Logical relationship of molecular events leading to Multiple Sulfatase Deficiency.

Conclusion and Future Directions

The post-translational modification of cysteine to N-formylglycine is a fascinating and essential process for the function of sulfatases. The elucidation of the FGE mechanism and the molecular basis of MSD have provided profound insights into human biology and disease. The unique chemistry of the fGly residue and the specificity of the FGE system have also opened up exciting avenues in biotechnology. The "aldehyde tag" technology, which utilizes FGE to introduce a bioorthogonal aldehyde handle into recombinant proteins, allows for site-specific protein labeling and the development of novel bioconjugates, such as antibody-drug conjugates (ADCs).

Future research will likely focus on developing therapeutic strategies for MSD, potentially through enzyme replacement therapy with functional FGE or small molecule chaperones to stabilize mutant FGE. Furthermore, the continued exploration of FGE from different organisms may reveal enzymes with novel substrate specificities, further expanding the toolkit for protein engineering and synthetic biology. The study of N-formylglycine and its generating enzyme continues to be a rich and rewarding field, with implications spanning from fundamental biochemistry to cutting-edge therapeutic development.

References

The Discovery and Mechanism of Formylglycine-Generating Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of formylglycine-generating enzyme (FGE) unveiled a unique post-translational modification essential for the activation of all eukaryotic sulfatases. FGE catalyzes the oxidation of a conserved cysteine residue within a specific consensus sequence of newly synthesized sulfatases to a Cα-formylglycine (FGly) residue. This aldehyde-containing amino acid is the key catalytic component in the active site of sulfatases, which are crucial for the degradation of sulfate esters. Dysfunction of FGE leads to Multiple Sulfatase Deficiency (MSD), a fatal lysosomal storage disorder, highlighting its critical biological role. Initially thought to employ a novel cofactor-independent oxygenase mechanism, FGE is now understood to be a copper-dependent metalloenzyme. This guide provides an in-depth technical overview of the discovery, mechanism, and experimental analysis of FGE, tailored for professionals in biomedical research and drug development.

Introduction: The Discovery of a Novel Post-Translational Modification

The journey to understanding FGE began with investigations into a group of genetic disorders characterized by deficiencies in sulfatase activity. While individual sulfatase deficiencies were linked to specific genetic mutations, the enigma of Multiple Sulfatase Deficiency (MSD), a rare autosomal recessive disorder, pointed towards a common activating factor.[1][2] In 2003, independent research groups identified the gene responsible for MSD, named SUMF1 (Sulfatase Modifying Factor 1), which encodes the formylglycine-generating enzyme.[3][4] This discovery established that FGE is an essential and limiting factor for the activity of all sulfatases.[3]

FGE is localized in the endoplasmic reticulum (ER), where it modifies newly synthesized, unfolded sulfatases. The enzyme recognizes a highly conserved consensus sequence, CXPXR, within the sulfatase polypeptide chain and converts the cysteine residue to Cα-formylglycine. This FGly residue is critical for the catalytic activity of sulfatases, which play vital roles in various physiological processes, including the degradation of glycosaminoglycans and sulfolipids. The accumulation of these sulfated molecules due to inactive sulfatases leads to the severe pathophysiology observed in MSD.

The Catalytic Mechanism of FGE: An Evolving Understanding

The mechanism of FGly formation by FGE has been a subject of intense research and evolving understanding.

The Initial "Cofactor-Independent" Hypothesis

Initial studies of human FGE suggested a novel oxygenase mechanism that did not rely on any metal ions or organic cofactors. This hypothesis was supported by the crystal structure of FGE, which revealed two crucial cysteine residues (Cys336 and Cys341 in human FGE) in the active site. It was proposed that these cysteines engage in a series of redox reactions involving molecular oxygen to facilitate the oxidation of the substrate cysteine. One of the key proposed steps was the formation of a disulfide bond between FGE's Cys341 and the substrate cysteine.

The Emergence of a Copper-Dependent Metalloenzyme

Later research provided compelling evidence that FGE is, in fact, a copper-dependent metalloenzyme. It was demonstrated that both prokaryotic and human FGEs require a mononuclear copper center for their catalytic activity. The current model posits that the substrate cysteine directly binds to the Cu(I) center, which initiates the activation of molecular oxygen for the subsequent oxidation reaction. The active site of FGE creates a unique environment that facilitates this copper-mediated catalysis.

The overall reaction catalyzed by aerobic FGE can be summarized as the conversion of a cysteine residue to a formylglycine residue within the CXPXR motif of a sulfatase.

Structural Insights into FGE Function

The crystal structure of FGE has been instrumental in elucidating its function. The enzyme possesses a unique α/β topology with a remarkably conserved active site across prokaryotic and eukaryotic homologs. The active site is a pocket that accommodates the sulfatase consensus sequence.

Key structural features include:

  • Two Catalytic Cysteines: These residues are essential for the enzyme's function, participating in the coordination of the copper ion and the redox chemistry of the reaction.

  • Substrate Binding Pocket: The active site cleft recognizes and binds the conserved proline and arginine residues of the CXPXR motif, ensuring substrate specificity.

  • Oxygen Binding Site: A small cavity near the active site has been identified as the likely binding site for molecular oxygen, positioning it for reaction with the substrate-copper complex.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on FGE.

Table 1: FGE Crystal Structure Resolutions
FGE Source Resolution (Å)
Streptomyces coelicolor2.1
Thermomonospora curvata (in complex with Cu(i) and substrate)1.04
Table 2: Kinetic Parameters of FGE
Enzyme Substrate KM (nM)
Human FGEPolypeptides~13
Table 3: Mass Spectrometry Data for FGE Activity Assay
Peptide Monoisotopic Mass (m/z) Description
Cysteine-containing substrate peptide2526.3The substrate for the FGE reaction.
FGly-containing product peptide2508.3The product of the FGE reaction, showing a mass loss of 18 Da.
Ac-ALCTPSRGSLFTGRY-NH2 (substrate)835.42657 (z=2)An alternative substrate peptide.
Ac-AL[FGly]TPSRGSLFTGRY-NH2 (product)835.43579 (z=2)The product from the alternative substrate.

Detailed Experimental Protocols

Expression and Purification of Recombinant FGE

This protocol is based on methodologies described for prokaryotic FGEs.

  • Vector Construction: The gene encoding FGE is amplified from genomic DNA (e.g., M. tuberculosis H37Rv) and cloned into an expression vector such as pET14b, often with an N-terminal His-tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of ~0.6-0.8) at 37°C. Protein expression is then induced with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF). Lysis is performed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a nickel-affinity resin (e.g., Ni-NTA). The column is washed extensively with a wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged FGE is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 300 mM).

  • Size-Exclusion Chromatography: For further purification, the eluted fractions containing FGE are pooled and subjected to size-exclusion chromatography using a column such as a Superdex 75, equilibrated with a suitable buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • Concentration and Storage: Peak fractions containing pure FGE are pooled and concentrated using a centrifugal concentrator. Protein concentration is determined, and the purified enzyme is stored at -80°C.

FGE Activity Assay

This assay is based on the detection of the mass difference between the cysteine-containing substrate and the FGly-containing product using mass spectrometry.

  • Substrate Preparation: A synthetic peptide corresponding to a sulfatase consensus motif (e.g., ALCTPSRGSLFTGR or LCSPSRGSLFTGR) is synthesized and purified.

  • Reaction Mixture: The assay is typically performed in a buffer such as 25 mM Tris-HCl, pH 7.4, containing a reducing agent (e.g., 2 mM DTT). The reaction is initiated by adding a known amount of purified FGE to the substrate peptide solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

  • Quenching: The reaction is stopped at various time points by adding an acid (e.g., formic acid) or by flash freezing.

  • Analysis by Mass Spectrometry: The reaction products are analyzed by MALDI-TOF or LC-MS/MS. The conversion of the cysteine substrate to the FGly product is quantified by comparing the peak intensities of the two species, which differ by 18 Da.

Crystallization of FGE

This is a general protocol for obtaining FGE crystals for structural studies.

  • Protein Preparation: Highly pure and concentrated FGE is required for crystallization trials. The protein should be in a low-salt buffer.

  • Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor-diffusion method is commonly used. Drops are set up by mixing the protein solution with the reservoir solution in a 1:1 ratio.

  • Optimization: Once initial crystal hits are identified, the conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals. For example, crystals of S. coelicolor FGE have been grown from solutions containing polyethylene glycol (PEG) and ammonium sulfate.

  • Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the drops and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.

Visualizations: Pathways and Workflows

FGE Catalytic Cycle

FGE_Catalytic_Cycle FGE_CuI FGE-Cu(I) Substrate_Complex FGE-Cu(I)-Cys_Substrate FGE_CuI->Substrate_Complex Sulfatase (CXPXR) binding O2_Binding O2-FGE-Cu(I)-Cys_Substrate Substrate_Complex->O2_Binding O2 binding Intermediate Reactive Oxygen Intermediate O2_Binding->Intermediate O2 Activation Product_Complex FGE-Cu(I)-FGly_Product Intermediate->Product_Complex Cys Oxidation FGE_CuI_Regen FGE-Cu(I) Product_Complex->FGE_CuI_Regen Product Release

Caption: A simplified diagram of the FGE catalytic cycle.

Sulfatase Activation Pathway

Sulfatase_Activation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Translation Translation of pre-pro-sulfatase Folding Initial Folding Translation->Folding FGE_Modification FGE-mediated Cys to FGly conversion Folding->FGE_Modification Recognition of CXPXR motif Mature_Sulfatase Mature, Active Sulfatase FGE_Modification->Mature_Sulfatase Transport_Golgi Transport to Golgi Mature_Sulfatase->Transport_Golgi Transport_Lysosome Transport to Lysosome Transport_Golgi->Transport_Lysosome Function Sulfatase Function Transport_Lysosome->Function FGE FGE (SUMF1) FGE->FGE_Modification

Caption: The cellular pathway of sulfatase activation by FGE.

Experimental Workflow for FGE Analysis

FGE_Experimental_Workflow Gene_Cloning Gene Cloning (SUMF1) Expression Recombinant Protein Expression Gene_Cloning->Expression Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Cellular_Localization Cellular Localization (Immunofluorescence) Expression->Cellular_Localization Activity_Assay Activity Assay (Mass Spectrometry) Purification->Activity_Assay Structural_Analysis Structural Analysis (Crystallography) Purification->Structural_Analysis Kinetic_Analysis Kinetic Analysis Activity_Assay->Kinetic_Analysis

Caption: A typical experimental workflow for studying FGE.

Conclusion and Future Directions

The discovery of FGE has not only solved the molecular basis of MSD but has also opened up new avenues in our understanding of post-translational modifications and enzyme catalysis. The transition in understanding its mechanism from a cofactor-independent to a copper-dependent enzyme highlights the importance of continuous investigation in biological sciences. For drug development professionals, understanding the intricacies of FGE function is crucial for designing potential therapeutic strategies for MSD, which could involve enhancing the stability or residual activity of mutant FGE proteins. Furthermore, the unique ability of FGE to install a reactive aldehyde handle onto proteins has been harnessed as a powerful tool in biotechnology for site-specific protein conjugation. Continued research into the structure-function relationship of FGE, its substrate specificity, and its regulation will undoubtedly provide further insights into its biological roles and expand its applications in medicine and biotechnology.

References

Navigating the Safe Handling of N-Formylglycine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Formylglycine-d2, a deuterated derivative of the endogenous metabolite N-Formylglycine. While generally considered to have a low hazard profile, adherence to proper laboratory practices is essential to ensure personnel safety and maintain the integrity of the compound. This document outlines key safety data, handling procedures, and emergency protocols.

Section 1: Compound Identification and Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyData
Chemical Name This compound
Synonyms 2-formamidoacetic-d2 acid
Molecular Formula C₃H₃D₂NO₃
Appearance Solid
Storage Temperature Recommended: -20°C for long-term storage.

Section 2: Hazard Identification and Toxicology Summary

Based on available safety data sheets for N-Formylglycine and related compounds, this compound is not classified as a hazardous substance. However, it may cause mild irritation upon contact.

Hazard TypeDescription
Acute Toxicity Data for the parent compound, glycine, indicates a high oral LD50 in rats (7930 mg/kg), suggesting low acute toxicity. No specific acute toxicity data is available for this compound.[1]
Irritation May cause skin irritation, serious eye irritation, and respiratory tract irritation.[2]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.
Other Hazards In a finely distributed form, there may be a potential for a dust explosion, which is a general characteristic of flammable organic substances.

Section 3: Safe Handling and Storage Protocols

Adherence to the following protocols is crucial for the safe handling and storage of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Safety glasses with side shields or goggles are recommended.

  • Hand Protection: Wear appropriate protective gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: Wear laboratory clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

  • Engineering Controls: Emergency eye wash fountains and safety showers should be readily available.

General Handling Procedures
  • Wash hands thoroughly after handling.

  • Change contaminated clothing.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Storage Conditions

Proper storage is essential to maintain the stability and integrity of this compound.

Storage ConditionRecommendation
Solid Form Store in a tightly sealed container in a cool, well-ventilated area. For long-term storage, -20°C is recommended. Provided the vial is kept tightly sealed, the product can be stored for up to 6 months as a solid.
In Solution Stock solutions should be prepared and stored as aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to one month. It is recommended to make up and use solutions on the same day whenever possible.

Section 4: Emergency Procedures

In the event of exposure or a spill, the following first aid and emergency measures should be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the exposed individual to fresh air.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Spills For non-emergency personnel, evacuate the danger area and avoid inhalation of dust. For emergency responders, refer to personal protection in Section 3.1. Cover drains and prevent the product from entering them.

Section 5: Visual Guides for Safety and Handling

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Compound Inspect Inspect Container Receipt->Inspect Store Store at -20°C in a Tightly Sealed Container Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect Waste Experiment->Waste Dispose Dispose According to Institutional Guidelines Waste->Dispose

Caption: A workflow for the safe handling of this compound.

PotentialHazards cluster_exposure Routes of Exposure cluster_effects Potential Effects Compound This compound (Solid) Inhalation Inhalation (Dust) Compound->Inhalation Skin Skin Contact Compound->Skin Eye Eye Contact Compound->Eye RespIrritation Respiratory Irritation Inhalation->RespIrritation SkinIrritation Skin Irritation Skin->SkinIrritation EyeIrritation Eye Irritation Eye->EyeIrritation

Caption: Potential hazards and routes of exposure for this compound.

References

Methodological & Application

N-Formylglycine-d2 Metabolic Labeling in Cell Culture: A Feasibility Assessment and Alternative Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unique chemical handles into proteins is a powerful tool for studying protein function, dynamics, and for the development of bioconjugates such as antibody-drug conjugates (ADCs). The aldehyde functionality of N-formylglycine (fGly) offers a bio-orthogonal reactive group for specific labeling. This document initially aimed to provide a detailed protocol for the metabolic labeling of cells using N-Formylglycine-d2. However, a thorough review of the scientific literature reveals no evidence for the direct metabolic incorporation of exogenous N-formylglycine into proteins in cell culture.

N-Formylglycine is not a standard cellular metabolite and is considered an exogenous compound, meaning it is not typically taken up and utilized by cellular metabolic pathways for protein synthesis[1]. The established and scientifically validated method for introducing a formylglycine residue into a protein is through a post-translational modification catalyzed by the Formylglycine-Generating Enzyme (FGE).

This application note, therefore, provides a detailed protocol for the widely used "aldehyde tag" technology, which achieves the site-specific incorporation of formylglycine into a target protein. This method is a robust and reliable alternative for researchers seeking to utilize the unique reactivity of the formylglycine aldehyde group.

The Aldehyde Tag Technology: An Overview

The aldehyde tag technology relies on the enzymatic conversion of a specific cysteine residue within a genetically encoded peptide tag to Cα-formylglycine (fGly)[2][3]. This process is catalyzed by the Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus sequence, typically LCTPSR or a variation thereof[2][3]. The resulting aldehyde group can then be specifically and covalently labeled with probes containing hydrazide or aminooxy functional groups. This chemoenzymatic approach offers high specificity and efficiency for protein labeling in both prokaryotic and eukaryotic expression systems.

Signaling Pathway and Experimental Workflow

The generation of a formylglycine residue via the aldehyde tag method is a post-translational modification that occurs in the endoplasmic reticulum of eukaryotic cells, where endogenous FGE acts on sulfatases. For recombinant proteins, FGE can be co-expressed to ensure efficient conversion of the aldehyde tag. The subsequent labeling with a probe is a chemical reaction that can be performed under biocompatible conditions.

Aldehyde_Tag_Workflow cluster_0 Cellular Processes cluster_1 Chemical Labeling Gene Gene of Interest with Aldehyde Tag (e.g., LCTPSR) Transcription Transcription & Translation Gene->Transcription FGE_Gene FGE Gene FGE_Gene->Transcription Protein Tagged Protein (Cys in tag) Transcription->Protein FGE_Protein FGE Enzyme Transcription->FGE_Protein Conversion Enzymatic Conversion (Cys to fGly) Protein->Conversion FGE_Protein->Conversion fGly_Protein Protein with Formylglycine (Aldehyde) Conversion->fGly_Protein Ligation Hydrazone/Oxime Ligation fGly_Protein->Ligation Probe Hydrazide/Aminooxy Probe Probe->Ligation Labeled_Protein Labeled Protein Ligation->Labeled_Protein FGE_Mechanism Cys Cysteine Residue (-CH2-SH) in Aldehyde Tag fGly Formylglycine Residue (-CHO) + H2O Cys->fGly Oxidation FGE FGE + O2 FGE->fGly

References

Application Notes and Protocols for N-Formylglycine-d2 in Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the fate of isotopically labeled substrates, researchers can gain quantitative insights into cellular physiology and pathophysiology.[1] De novo purine biosynthesis is a fundamental metabolic pathway essential for cell growth, proliferation, and survival, making it a key target in cancer chemotherapy and other therapeutic areas.[2][3] This document provides detailed application notes and protocols for the use of N-Formylglycine-d2, a novel stable isotope tracer, for the investigation of de novo purine synthesis.

This compound is an analogue of glycine, a key building block in the purine ring. It is hypothesized that exogenously supplied this compound can be taken up by cells and enter the de novo purine synthesis pathway. The two deuterium atoms on the glycine backbone provide a distinct mass shift that can be traced through the pathway into downstream purine nucleotides using mass spectrometry. This allows for a targeted analysis of the flux through the latter stages of purine biosynthesis.

Principle of the Method

The de novo synthesis of purines involves a series of enzymatic steps to construct the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone.[2] A key intermediate in this pathway is 5'-Phosphoribosyl-N-formylglycinamide (FGAR). It is proposed that exogenous this compound is transported into the cell and subsequently phosphorylated and incorporated into the pathway, effectively acting as a labeled precursor to a deuterated analogue of FGAR. The deuterium label is then carried through the subsequent enzymatic reactions, ultimately being incorporated into the purine nucleotides inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP), and their corresponding di- and triphosphate forms.

By measuring the incorporation of deuterium into these purine nucleotides, the rate of this segment of the pathway can be quantified. This approach offers a more direct interrogation of the lower part of the purine synthesis pathway compared to using labeled glucose or glycine, which have multiple metabolic fates.

Core Applications in Research and Drug Development

  • Target Identification and Validation: Quantifying the flux through the de novo purine synthesis pathway can help identify and validate novel drug targets within this pathway.

  • Pharmacodynamic Biomarker Development: Changes in the incorporation of this compound into purine nucleotides in response to drug treatment can serve as sensitive pharmacodynamic biomarkers for target engagement and efficacy.

  • Understanding Disease Metabolism: This tracer can be instrumental in characterizing the metabolic reprogramming of purine metabolism in diseases like cancer, providing insights into metabolic vulnerabilities that could be exploited therapeutically.

Mandatory Visualizations

Hypothesized Metabolic Fate of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N_Formylglycine_d2_ext This compound N_Formylglycine_d2_int This compound N_Formylglycine_d2_ext->N_Formylglycine_d2_int Transport d2_FGAR d2-FGAR N_Formylglycine_d2_int->d2_FGAR Phosphorylation & Incorporation d2_FGAM d2-FGAM d2_FGAR->d2_FGAM FGAM Synthase d2_AIR d2-AIR d2_FGAM->d2_AIR AIR Synthetase d2_CAIR d2-CAIR d2_AIR->d2_CAIR AIR Carboxylase d2_SAICAR d2-SAICAR d2_CAIR->d2_SAICAR SAICAR Synthetase d2_AICAR d2-AICAR d2_SAICAR->d2_AICAR Adenylosuccinate Lyase d2_FAICAR d2-FAICAR d2_AICAR->d2_FAICAR AICAR Transformylase d2_IMP d2-IMP d2_FAICAR->d2_IMP IMP Cyclohydrolase d2_AMP d2-AMP d2_IMP->d2_AMP Adenylosuccinate Synthetase & Lyase d2_GMP d2-GMP d2_IMP->d2_GMP IMP Dehydrogenase & GMP Synthetase

Caption: Hypothesized metabolic fate of this compound in de novo purine biosynthesis.

Experimental Workflow for this compound Flux Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Labeling 2. Isotope Labeling (Medium with this compound) Cell_Culture->Labeling Quenching 3. Quenching Metabolism (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., Chloroform/Methanol/Water) Quenching->Extraction LCMS 5. LC-MS/MS Analysis (Detection of d2-Purines) Extraction->LCMS Data_Analysis 6. Data Analysis (Mass Isotopologue Distribution) LCMS->Data_Analysis Flux_Calculation 7. Flux Calculation (Relative Flux Determination) Data_Analysis->Flux_Calculation

Caption: Experimental workflow for flux analysis using this compound.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours in their standard growth medium.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing basal medium (e.g., DMEM without glycine) with dialyzed fetal bovine serum and a known concentration of this compound. The optimal concentration should be determined empirically but a starting range of 0.1-1 mM is recommended.

  • Isotope Labeling: Aspirate the standard culture medium from the cells. Wash the cells once with phosphate-buffered saline (PBS) to remove residual unlabeled glycine. Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This is typically in the range of 6 to 24 hours, but should be determined experimentally for the specific cell line and experimental conditions.

Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled quenching/extraction solvent, such as 80:20 methanol:water, to the culture plate.

  • Cell Lysis and Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly to ensure complete lysis and extraction.

  • Phase Separation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, into a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. The dried metabolite extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as an appropriate mixture of water and acetonitrile.

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like purine nucleotides, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of accurate mass measurements and tandem MS (MS/MS).

  • Data Acquisition: Monitor for the unlabeled (M+0) and deuterated (M+2) forms of the purine nucleotides of interest (IMP, AMP, GMP, ADP, ATP, GTP).

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison between different experimental conditions. The key metric is the fractional enrichment of the deuterium label in each metabolite.

Table 1: Hypothetical Fractional Enrichment of Deuterium in Purine Nucleotides

MetaboliteFractional Enrichment (M+2) - ControlFractional Enrichment (M+2) - Drug A TreatedFractional Enrichment (M+2) - Drug B Treated
IMP0.45 ± 0.030.12 ± 0.010.43 ± 0.04
AMP0.38 ± 0.020.09 ± 0.010.36 ± 0.03
GMP0.35 ± 0.030.08 ± 0.010.34 ± 0.03
ATP0.39 ± 0.020.10 ± 0.010.37 ± 0.03
GTP0.36 ± 0.030.09 ± 0.010.35 ± 0.03

Data are presented as mean ± standard deviation from triplicate experiments. Fractional enrichment is calculated as the peak area of the M+2 isotopologue divided by the sum of the peak areas of the M+0 and M+2 isotopologues, after correction for natural isotope abundance.

Data Analysis and Interpretation

  • Correction for Natural Isotope Abundance: The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the enrichment from the this compound tracer.

  • Calculation of Fractional Enrichment: For each metabolite, calculate the fractional enrichment of the M+2 isotopologue. This value represents the proportion of the metabolite pool that has been newly synthesized from the this compound tracer during the labeling period.

  • Relative Flux Determination: The fractional enrichment data can be used to infer the relative flux through the de novo purine synthesis pathway under different conditions. A decrease in fractional enrichment in drug-treated cells, for example, would suggest that the drug inhibits the pathway. For more quantitative flux determination, the data can be integrated into metabolic models.

Advantages and Limitations of this compound

Advantages:

  • Targeted Analysis: Provides a more direct measure of flux through the lower portion of the de novo purine synthesis pathway.

  • Distinct Mass Shift: The d2 label provides a clear +2 Da mass shift, which is readily detectable by mass spectrometry.

  • Cost-Effective: Deuterium-labeled compounds are often less expensive to synthesize than their ¹³C or ¹⁵N counterparts.

Limitations:

  • Metabolic Activation: The uptake and phosphorylation of exogenous this compound by cells is a key assumption that requires experimental validation.

  • Kinetic Isotope Effects: The C-D bond is stronger than the C-H bond, which can potentially lead to slower enzymatic reaction rates (kinetic isotope effect). This should be considered when interpreting the data.

  • Label Stability: The stability of the deuterium labels should be assessed, although they are on a carbon backbone and less likely to exchange with protons from water compared to deuterium on heteroatoms.

References

Application Notes and Protocols: N-Formylglycine-d2 Aldehyde Tag for Site-Specific Protein Conjugation and Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-Formylglycine (fGly) aldehyde tag technology is a powerful chemoenzymatic tool for site-specific protein modification.[1][2] This system utilizes the Formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific consensus sequence to a Cα-formylglycine residue, which contains a reactive aldehyde group.[3][4] The minimal FGE recognition sequence is typically a five-amino acid motif, CxPxR, which can be genetically encoded at a desired location within a protein of interest.[5] The resulting aldehyde serves as a chemical handle for bio-orthogonal conjugation with molecules containing hydrazide or aminooxy functional groups.

The introduction of a deuterated (d2) N-Formylglycine tag provides an added layer of utility, enabling quantitative proteomics studies through mass spectrometry. The mass shift introduced by the deuterium atoms allows for the differentiation and relative quantification of protein populations in mixed samples.

This document provides detailed application notes and protocols for the expression of N-Formylglycine-d2 aldehyde-tagged proteins, their site-specific conjugation, and methods for quantitative analysis.

Principle of the Technology

The core of this technology is the enzymatic conversion of a cysteine residue to a formylglycine residue by FGE. This post-translational modification occurs in the endoplasmic reticulum of eukaryotic cells and can be reconstituted in prokaryotic systems by co-expressing FGE. The enzyme recognizes the consensus sequence (most commonly LCTPSR) and catalyzes the oxidation of the cysteine thiol to an aldehyde. For the generation of the this compound tag, a source of deuterium is required during the enzymatic conversion. This can be achieved by using deuterated precursors in the cell culture medium or in the buffer for in vitro reactions.

FGE_Mechanism Protein_Cys Protein with Cys-tag (CXPXR) FGE Formylglycine-Generating Enzyme (FGE) Protein_Cys->FGE Binding Protein_fGly Protein with This compound (fGly-d2) tag FGE->Protein_fGly Catalytic Conversion H2O 2 H2O FGE->H2O O2 O2 O2->FGE Reducing_Agent Reducing Agent Reducing_Agent->FGE

Caption: Enzymatic conversion of a cysteine-containing tag to an N-Formylglycine tag by FGE.

Applications

The this compound aldehyde tag is a versatile tool with a wide range of applications in research and drug development:

  • Site-Specific Labeling: The aldehyde group allows for the precise attachment of various probes, including fluorophores for imaging, biotin for affinity purification, and polyethylene glycol (PEG) to improve protein pharmacokinetics.

  • Antibody-Drug Conjugate (ADC) Development: The technology enables the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for their therapeutic efficacy and safety.

  • Protein-Protein Conjugation: The aldehyde tag can be used to create well-defined protein-protein conjugates for various applications, including the development of bispecific antibodies and fusion proteins.

  • Quantitative Proteomics: The deuterated tag allows for the use of stable isotope labeling by amino acids in cell culture (SILAC)-like workflows. By comparing the mass spectra of light (d0) and heavy (d2) tagged proteins, researchers can accurately quantify changes in protein abundance, localization, or post-translational modifications.

Quantitative Data

Table 1: FGE Conversion Efficiency
Protein Expression SystemAldehyde Tag SequenceConversion Efficiency (%)Reference
E. coli6-mer (LCTPSR)>90
E. coli13-mer86
CHO cellsNot specified92-99
Table 2: Typical Aldehyde Tag Conjugation Conditions
ParameterConditionReference
Probe Type Aminooxy or Hydrazide functionalized
pH 5.0 - 7.0 (optimal around 5.5)
Temperature 37 °C
Reaction Time 12 hours
Protein Concentration > 10 µM
Probe Concentration 10-20 equivalents (or > 500 µM for dilute protein)

Experimental Protocols

Experimental_Workflow cluster_cloning 1. Plasmid Construction cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_conjugation 4. Conjugation cluster_analysis 5. Analysis Cloning Insert gene of interest with aldehyde tag sequence into an expression vector Expression Co-express tagged protein and FGE in a suitable host (e.g., E. coli, CHO cells) Cloning->Expression Purification Purify the aldehyde-tagged protein using affinity chromatography Expression->Purification Conjugation React the purified protein with a hydrazide or aminooxy-functionalized probe Purification->Conjugation Analysis Analyze conversion and conjugation efficiency by SDS-PAGE and Mass Spectrometry Conjugation->Analysis

Caption: General experimental workflow for aldehyde tag-based protein conjugation.

Protocol 1: Generation of an Aldehyde-Tagged Protein

This protocol describes the general steps for cloning and expressing a protein with a C-terminal aldehyde tag.

1.1. Plasmid Construction

  • Design primers to amplify the gene of interest and append the nucleotide sequence encoding the aldehyde tag (e.g., LCTPSR) to the 3' end of the gene.

  • Incorporate appropriate restriction sites in the primers for cloning into a suitable expression vector.

  • Perform PCR amplification of the gene of interest.

  • Digest the PCR product and the expression vector with the chosen restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation mixture into competent E. coli cells for plasmid propagation.

  • Verify the sequence of the construct by DNA sequencing.

1.2. Protein Expression in E. coli

  • Co-transform the expression plasmid containing the tagged protein and a compatible plasmid encoding FGE into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a larger culture with the overnight starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (typically 0.1-1 mM) and grow for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation.

1.3. Protein Expression in Mammalian Cells (e.g., CHO)

  • Co-transfect the expression plasmid for the tagged protein and an FGE expression plasmid into CHO cells using a suitable transfection reagent.

  • Culture the cells in a serum-free medium. For generating the d2-tag, supplement the medium with a deuterated precursor.

  • Harvest the conditioned medium containing the secreted tagged protein after 3-7 days.

1.4. Protein Purification

  • Resuspend the bacterial cell pellet or clarify the mammalian cell culture medium.

  • Purify the aldehyde-tagged protein using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins, Protein A for antibodies).

  • Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Assess protein purity by SDS-PAGE.

Protocol 2: Site-Specific Conjugation to the Aldehyde Tag

This protocol outlines the conjugation of a hydrazide- or aminooxy-functionalized probe to the aldehyde-tagged protein.

  • Prepare a stock solution of the aminooxy- or hydrazide-functionalized probe (e.g., a fluorescent dye, biotin, or drug-linker) in an appropriate solvent (e.g., DMSO).

  • To the purified aldehyde-tagged protein (typically at a concentration of 1-10 mg/mL), add the probe to a final concentration of 10-20 molar equivalents.

  • Adjust the pH of the reaction mixture to 5.5 using a suitable buffer (e.g., sodium acetate).

  • Incubate the reaction at 37°C for 12 hours.

  • Remove the excess, unreacted probe by size-exclusion chromatography or dialysis.

Protocol 3: Analysis of Conversion and Conjugation Efficiency

This protocol describes the use of mass spectrometry to quantify the efficiency of FGE-mediated conversion and subsequent conjugation.

3.1. Sample Preparation for Mass Spectrometry

  • Take an aliquot of the purified aldehyde-tagged protein (before and after conjugation).

  • Reduce the protein with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

3.2. LC-MS/MS Analysis

  • Analyze the tryptic peptides by LC-MS/MS.

  • To determine the conversion efficiency, extract the ion chromatograms for the peptides containing the unconverted cysteine tag, the formylglycine tag (as both the aldehyde and the hydrated diol), and the deuterated formylglycine tag. The mass difference between the light and heavy tags will be 2 Da.

  • Calculate the conversion efficiency by comparing the peak areas of the converted and unconverted peptides.

  • To determine conjugation efficiency, extract the ion chromatograms for the peptide with the conjugated probe.

  • Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconverted formylglycine-tagged peptides.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low FGE Conversion Efficiency - Insufficient FGE expression. - FGE is inactive. - The aldehyde tag is not accessible.- Optimize FGE co-expression levels. - Supplement the culture medium with copper, a cofactor for FGE. - Ensure the tag is placed in a flexible region of the protein (e.g., N- or C-terminus).
Low Conjugation Efficiency - Incorrect pH of the reaction buffer. - Low concentration of reactants. - The aldehyde tag is buried within the folded protein.- Ensure the reaction pH is between 5.0 and 6.0. - Increase the concentration of the protein and/or the probe. - Perform the conjugation under partially denaturing conditions (if the protein can be refolded).
Protein Precipitation during Conjugation - The protein is not stable at the required pH. - The organic solvent from the probe stock is causing precipitation.- Perform a buffer screen to find a more suitable buffer system. - Minimize the amount of organic solvent added to the reaction.

References

Application Notes and Protocols for N-Formylglycine Technology in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficacious and safe antibody-drug conjugates (ADCs) hinges on the precise control over the conjugation site and the stoichiometry of the payload. Traditional conjugation methods targeting endogenous lysine or cysteine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can lead to suboptimal pharmacokinetics, efficacy, and safety profiles.[1][2] A leading site-specific conjugation technology, commercially known as SMARTag®, utilizes the Formylglycine-Generating Enzyme (FGE) to create a bio-orthogonal aldehyde handle on the antibody, enabling the production of homogeneous ADCs with a defined DAR.[3][4]

This chemoenzymatic approach involves the genetic insertion of a short consensus peptide sequence (CXPXR), known as the "aldehyde tag," into the antibody backbone.[5] The FGE recognizes this tag and co-translationally oxidizes the cysteine residue to a Cα-formylglycine (fGly). The resulting aldehyde group serves as a unique chemical handle for the stable and specific attachment of a cytotoxic payload through chemistries like Hydrazino-iso-Pictet-Spengler (HIPS) ligation or oxime ligation. This methodology offers significant advantages, including enhanced stability, improved therapeutic index, and better manufacturing consistency.

It is important to clarify the role of N-Formylglycine-d2 . Based on available literature, the ADC synthesis process involves the enzymatic generation of Cα-formylglycine on the antibody. A deuterated compound like this compound is not directly incorporated into the ADC structure. Instead, it would typically be used as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) assays. This is a common practice in analytical chemistry to precisely quantify the formation of the fGly residue on the antibody or to track ADC metabolites during pharmacokinetic studies.

These application notes provide a comprehensive overview, detailed experimental protocols, and relevant data for the application of N-formylglycine technology in ADC development.

Data Presentation

Table 1: Comparative In Vivo Toxicology of a SMARTag® ADC vs. a Conventional ADC

A study in a rat model compared a site-specific ADC generated using the SMARTag® platform with a conventional ADC, both carrying the same cytotoxic payload.

ParameterDoseSMARTag® ADC (Site-Specific)Conventional ADC (Stochastic)
Survival High Dose (60 mg/kg)Well-tolerated, no mortalityResulted in mortality
Hepatotoxicity 20 and 60 mg/kgElevations in liver enzymes only at the highest doseElevations in liver enzymes at both doses
Hematologic Toxicity 20 and 60 mg/kgDecreases in platelets and reticulocytes only at the highest doseDecreases in platelets and reticulocytes at both doses
Pharmacokinetics -Greater exposure and longer circulating half-lifeLower exposure and shorter circulating half-life
Table 2: In Vitro Cytotoxicity of a Site-Specific Anti-HER2 ADC

The in vitro potency of an anti-HER2 ADC, generated using a site-specific enzymatic conjugation method to achieve a DAR of 2, was evaluated against a panel of breast cancer cell lines with varying HER2 expression levels.

Cell LineHER2 Expression LevelIC50 (nM)
HCC1954High0.26 ± 0.11
SK-BR-3HighData not specified, but potent
BT-474ModerateData not specified, but potent
MDA-MB-468Low/NegativeNo significant cytotoxicity

Experimental Protocols

Protocol 1: Generation of an Aldehyde-Tagged Antibody

This protocol describes the steps to genetically engineer an antibody to contain the FGE recognition sequence (aldehyde tag) and express it in a mammalian system.

1.1. Site-Directed Mutagenesis to Introduce the Aldehyde Tag:

  • Design: Identify a suitable location for the insertion of the CXPXR sequence (e.g., LCTPSR) in the antibody's heavy or light chain. Exposed, unstructured regions are preferable to minimize perturbation of the antibody's structure and function.

  • Procedure: Use a standard site-directed mutagenesis kit to insert the DNA sequence encoding the aldehyde tag into the antibody expression vector.

  • Verification: Sequence the modified plasmid to confirm the correct insertion of the tag sequence.

1.2. Co-expression of the Tagged Antibody and FGE:

  • Cell Line: Use a suitable mammalian expression system, such as ExpiCHO-S™ cells.

  • Transfection: Co-transfect the cells with the plasmid encoding the aldehyde-tagged antibody and a plasmid encoding the human formylglycine-generating enzyme (FGE). The co-expression ensures the conversion of the cysteine in the tag to formylglycine during protein synthesis in the endoplasmic reticulum.

  • Cell Culture: Culture the transfected cells under appropriate conditions for antibody expression (typically 5-7 days).

1.3. Purification of the Aldehyde-Tagged Antibody:

  • Harvesting: Separate the cells from the culture supernatant containing the secreted antibody.

  • Affinity Chromatography: Purify the aldehyde-tagged antibody from the supernatant using Protein A affinity chromatography.

  • Buffer Exchange: Exchange the purified antibody into a suitable buffer (e.g., PBS, pH 7.4) for storage and subsequent conjugation.

  • Characterization: Confirm the identity and purity of the antibody using SDS-PAGE and mass spectrometry.

1.4. Quantification of Formylglycine Conversion:

  • Method: Use LC-MS/MS analysis of tryptic digests of the purified antibody to quantify the efficiency of conversion from cysteine to formylglycine.

  • Internal Standard: This is the step where a deuterated standard like this compound would be invaluable for accurate quantification.

  • Expected Outcome: Conversion efficiencies of >85% are typically achieved.

Protocol 2: ADC Conjugation via HIPS Ligation

The Hydrazino-iso-Pictet-Spengler (HIPS) ligation creates a stable C-C bond between the aldehyde-tagged antibody and the payload.

  • Materials:

    • Aldehyde-tagged antibody (in PBS)

    • HIPS-linker-payload construct (dissolved in DMSO)

    • Conjugation buffer (e.g., 100 mM HEPES, pH 7.0)

  • Procedure:

    • Dilute the aldehyde-tagged antibody to a final concentration of 2-5 mg/mL in the conjugation buffer.

    • Add the HIPS-linker-payload solution to the antibody solution at a 5-10 fold molar excess. The final DMSO concentration should be kept below 10%.

    • Incubate the reaction mixture at 25-37°C for 12-24 hours.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker-payload.

  • Characterization:

    • DAR Determination: Analyze the purified ADC by mass spectrometry (native or denatured) and HIC to determine the drug-to-antibody ratio.

    • Purity and Aggregation: Assess the purity and extent of aggregation using SDS-PAGE and SEC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC50) of the ADC on cancer cell lines.

  • Materials:

    • Target antigen-positive and -negative cell lines

    • Complete cell culture medium

    • ADC and unconjugated antibody controls

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

    • Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

ADC_Production_Workflow Figure 1. Experimental Workflow for Site-Specific ADC Production cluster_0 Molecular Biology & Expression cluster_1 Purification & Conjugation cluster_2 Characterization & Functional Assays Mutagenesis Site-Directed Mutagenesis (Introduce CXPXR tag) Co-transfection Co-transfection of Antibody and FGE Plasmids into CHO cells Mutagenesis->Co-transfection Expression Antibody Expression and FGE-mediated Cys to fGly Conversion Co-transfection->Expression Purification_1 Protein A Affinity Chromatography (Purification of Aldehyde-Tagged Ab) Expression->Purification_1 Harvest Supernatant Conjugation HIPS or Oxime Ligation (Payload Attachment) Purification_1->Conjugation Purification_2 Size-Exclusion Chromatography (Purification of ADC) Conjugation->Purification_2 Characterization Analytical Characterization (MS for DAR, SEC for Aggregates) Purification_2->Characterization Final ADC Product Functional_Assay In Vitro Cytotoxicity Assay (IC50 Determination) Characterization->Functional_Assay

Caption: Figure 1. Experimental Workflow for Site-Specific ADC Production

General ADC Mechanism of Action

ADC_Mechanism_of_Action Figure 2. General Mechanism of Action for an Antibody-Drug Conjugate ADC_Circulation ADC in Circulation Binding 1. Binding to Target Antigen on Cancer Cell ADC_Circulation->Binding Internalization 2. Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release 3. Linker Cleavage and Payload Release Lysosome->Payload_Release Cytotoxicity 4. Payload Induces Cell Death (e.g., Apoptosis) Payload_Release->Cytotoxicity

Caption: Figure 2. General Mechanism of Action for an Antibody-Drug Conjugate

References

Application Notes and Protocols for N-Formylglycine-d2 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formylglycine (fGly) is a critical post-translational modification essential for the catalytic activity of sulfatases. This aldehyde-containing amino acid is generated from a cysteine or serine residue within the protein sequence. The accurate quantification of N-formylglycine is crucial for understanding sulfatase function and its role in various physiological and pathological processes. Stable isotope dilution mass spectrometry, utilizing N-Formylglycine-d2 as an internal standard, provides a highly accurate and precise method for this quantification.

These application notes provide detailed protocols for the sample preparation and analysis of this compound by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of N-formylglycine using a stable isotope dilution mass spectrometry method with this compound as the internal standard. These values are representative of what can be achieved with the described protocols and are based on performance data for similar acylglycines and modified amino acids.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery85 - 115%

Table 2: GC-MS Method Validation Parameters (with derivatization)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.05 - 5 ng/mL
Limit of Quantification (LOQ)0.2 - 20 ng/mL
Accuracy (% Bias)Within ±20%
Precision (% CV)< 20%
Recovery80 - 120%

Signaling Pathway Context

N-formylglycine is generated post-translationally within the endoplasmic reticulum by the formylglycine-generating enzyme (FGE). FGE oxidizes a specific cysteine (or serine in some organisms) residue in the consensus sequence of a newly synthesized sulfatase polypeptide chain. This modification is essential for the sulfatase to become catalytically active.

cluster_ER Endoplasmic Reticulum NascentSulfatase Nascent Sulfatase (with Cys/Ser in consensus sequence) FGE Formylglycine-Generating Enzyme (FGE) NascentSulfatase->FGE Substrate Binding ActiveSulfatase Active Sulfatase (with N-Formylglycine) FGE->ActiveSulfatase Oxidation ExtracellularMatrix Extracellular Matrix/ Lysosome ActiveSulfatase->ExtracellularMatrix Secretion/Trafficking cluster_Urine Urine Sample cluster_Plasma Plasma Sample Urine_Sample Thaw and Centrifuge Urine_Dilute Dilute with Internal Standard Urine_Sample->Urine_Dilute Urine_Filter Filter Urine_Dilute->Urine_Filter Urine_LCMS LC-MS/MS Analysis Urine_Filter->Urine_LCMS Plasma_Sample Thaw Sample Plasma_Precipitate Protein Precipitation with Internal Standard Plasma_Sample->Plasma_Precipitate Plasma_Centrifuge Centrifuge Plasma_Precipitate->Plasma_Centrifuge Plasma_Dry Evaporate Supernatant Plasma_Centrifuge->Plasma_Dry Plasma_Reconstitute Reconstitute Plasma_Dry->Plasma_Reconstitute Plasma_LCMS LC-MS/MS Analysis Plasma_Reconstitute->Plasma_LCMS Start Start with Dried Sample Extract (containing Internal Standard) Add_Pyridine Add Pyridine Start->Add_Pyridine Add_BSTFA Add BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA Vortex Vortex Add_BSTFA->Vortex Heat Heat at 70°C for 60 min Vortex->Heat Cool Cool to Room Temperature Heat->Cool Transfer Transfer to GC-MS Vial Cool->Transfer GCMS_Analysis GC-MS Analysis Transfer->GCMS_Analysis

Application Note: NMR Spectroscopic Analysis of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formylglycine is a derivative of the amino acid glycine and plays a role in various biological processes. Isotopic labeling, such as the substitution of protons with deuterium (d), is a powerful technique in NMR spectroscopy. It simplifies complex spectra and aids in the structural elucidation and study of molecular dynamics. N-Formylglycine-d2, where the two methylene protons are replaced by deuterium, is of particular interest for researchers studying peptide structures and reaction mechanisms. This application note provides a detailed protocol for the ¹H NMR spectroscopic analysis of this compound and presents the expected quantitative data.

Experimental Workflow

The overall workflow for the NMR analysis of this compound involves sample preparation, instrument setup, data acquisition, and subsequent processing and analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh this compound p2 Dissolve in D2O p1->p2 p3 Add internal standard (e.g., DSS) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Insert sample into spectrometer p4->a1 a2 Lock and shim a1->a2 a3 Set acquisition parameters a2->a3 a4 Acquire 1H NMR spectrum a3->a4 d1 Fourier transform a4->d1 d2 Phase and baseline correction d1->d2 d3 Calibrate chemical shifts d2->d3 d4 Integrate peaks and assign signals d3->d4 G cluster_structure This compound Structure cluster_spectrum Expected 1H NMR Signal struct O // H-C-N-CD2-COOH   |  |   H  D signal Formyl Proton (H-C=O) ~8.2 ppm (singlet)

Application Notes and Protocols for Incorporating N-Formylglycine-d2 into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylglycine (fGly) is a unique amino acid bearing an aldehyde functionality, which is generated post-translationally by the formylglycine-generating enzyme (FGE) through the oxidation of a cysteine or serine residue within a specific consensus sequence.[1][2][3] This modification is crucial for the catalytic activity of sulfatases.[2][3] The aldehyde group of fGly serves as a versatile chemical handle for site-specific protein modification, bioconjugation, and the development of chemical probes. The incorporation of its deuterated analog, N-Formylglycine-d2, into peptides offers a powerful tool for mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry-based quantification, owing to the mass shift introduced by the deuterium atoms.

This document provides detailed application notes and protocols for the chemical synthesis of peptides containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Quantitative Data for a Representative fGly-Peptide Synthesis

ParameterValueReference
Peptide SequenceAc-Asp-Ala-Asp-Glu-fGly-Leu-NH2
Synthesis Scale0.1 mmol
ResinRink Amide Polystyrene
Coupling ReagentDiisopropylcarbodiimide (DIC)/Hydroxybenzotriazole (HOBt)
Overall Yield73% (after HPLC purification)
Purity (by HPLC)>95%
Expected Mass (monoisotopic)Varies with sequence
Observed Mass (ESI-MS)Consistent with expected mass

Note: Data presented is for a non-deuterated fGly-peptide and is intended to be representative. Similar yields and purity are expected for the this compound equivalent, with a corresponding mass shift.

Table 2: Mass Spectrometric Data for fGly-Containing Peptides

Peptide FragmentModificationTheoretical m/zObserved m/zReference
LCTPSR-tagCysteine (Carbamidomethylated)908.9466908.9463
LfGTPSR-tagFormylglycine (aldehyde)871.439871.439
LfGTPSR-tagFormylglycine (diol)880.4447880.4432

Note: For peptides containing this compound, the expected mass will be shifted by +2 Da due to the two deuterium atoms on the formyl group.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide

This protocol is based on established methods for incorporating protected N-formylglycine analogs into peptides using Fmoc chemistry. It assumes the availability of Fmoc-N-(d2-formyl)glycine diethyl acetal. If this building block is not commercially available, its synthesis would be a prerequisite, following similar routes outlined for the non-deuterated version.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-(d2-formyl)glycine diethyl acetal

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.

    • Add HBTU (3 eq.) and DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-N-(d2-formyl)glycine diethyl acetal:

    • Use the same coupling procedure as in step 3 for the incorporation of the protected this compound building block.

  • Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • N-terminal Modification (Optional): If required, perform N-terminal acetylation or other modifications on the resin-bound peptide.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) to the resin and shake for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the diethyl acetal of the formylglycine-d2.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and Mass Spectrometry. The mass spectrum should show a +2 Da shift compared to the non-deuterated analog.

Protocol 2: Alternative Post-Synthetic Generation of this compound

This method avoids potential side reactions with the formyl group during SPPS by introducing a precursor, 4-hydroxy-L-threonine (hThr), which is then oxidized to fGly after cleavage from the resin. To obtain this compound, a custom synthesis of a deuterated hThr analog would be required.

Materials:

  • Fmoc-protected 4-hydroxy-L-threonine

  • Sodium metaperiodate (NaIO4)

  • Aqueous buffer (e.g., phosphate buffer)

Procedure:

  • SPPS: Synthesize the peptide using the standard Fmoc-SPPS protocol (Protocol 1), incorporating Fmoc-4-hydroxy-L-threonine at the desired position.

  • Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the side chains as described in Protocol 1, step 8.

  • Purification: Purify the hThr-containing peptide by reverse-phase HPLC.

  • Oxidation to N-Formylglycine:

    • Dissolve the purified peptide in an aqueous buffer.

    • Add a slight excess (1.2 equivalents) of sodium metaperiodate (NaIO4).

    • Stir the reaction at room temperature for 20-30 minutes.

    • Monitor the conversion by LC-MS, looking for the expected mass change.

  • Final Purification: Purify the final fGly-containing peptide by reverse-phase HPLC to remove any remaining starting material and reagents.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling Coupling->Deprotection1 Repeat for each AA fGly_d2_Coupling Fmoc-fGly(d2)-acetal Coupling Coupling->fGly_d2_Coupling Deprotection2 Final Fmoc Deprotection fGly_d2_Coupling->Deprotection2 Cleavage Cleavage from Resin (95% TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS / MS Analysis Purification->Analysis

Caption: Workflow for the incorporation of this compound into peptides via SPPS.

post_synthesis_workflow cluster_SPPS SPPS with Precursor cluster_cleavage_purification Cleavage & Initial Purification cluster_oxidation Post-Synthetic Modification cluster_final_purification_analysis Final Purification & Analysis SPPS Synthesize Peptide with Fmoc-4-hydroxy-L-threonine Cleavage Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Purification1 RP-HPLC Purification of hThr-peptide Cleavage->Purification1 Oxidation Oxidation with NaIO4 in Aqueous Buffer Purification1->Oxidation Purification2 Final RP-HPLC Purification Oxidation->Purification2 Analysis LC-MS / MS Analysis Purification2->Analysis

Caption: Post-synthetic generation of N-Formylglycine from a 4-hydroxy-L-threonine precursor.

signaling_pathway cluster_protein_synthesis Protein Synthesis & Modification cluster_catalysis Enzymatic Activity cluster_application Research Application Sulfatase_precursor Sulfatase Precursor (with Cys/Ser in consensus sequence) FGE Formylglycine-Generating Enzyme (FGE) Sulfatase_precursor->FGE Post-translational modification Active_Sulfatase Active Sulfatase (with N-Formylglycine) FGE->Active_Sulfatase Substrate Sulfate Ester Substrate Active_Sulfatase->Substrate Catalytic Hydrolysis Product Hydrolyzed Product Substrate->Product Hydrolysis fGly_d2_peptide Synthesized fGly-d2 Peptide (Substrate Analog / Probe) fGly_d2_peptide->Active_Sulfatase Interaction / Inhibition Studies

Caption: Biological role of N-Formylglycine in sulfatase activation and its application in research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Formylglycine-d2 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing cell and protein labeling using N-Formylglycine-d2 and the aldehyde tag system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to aldehyde tag labeling?

This compound is a deuterated version of N-Formylglycine (fGly). The core technology is known as "aldehyde tagging". This method involves genetically encoding a short peptide sequence, the "aldehyde tag," into a protein of interest.[1][2] An enzyme, Formylglycine-Generating Enzyme (FGE), recognizes this tag and converts a specific cysteine residue within it into a formylglycine residue.[3][4] This fGly residue contains a bio-orthogonal aldehyde group, which serves as a chemical handle for site-specific labeling with probes containing aminooxy or hydrazide functional groups.[3] The deuterated "d2" version is typically used in mass spectrometry-based applications for differentiation from endogenous molecules.

Q2: What is the Formylglycine-Generating Enzyme (FGE) and is it necessary for my experiment?

FGE is an enzyme that catalyzes the conversion of a cysteine to a formylglycine (fGly) within a specific consensus motif. In eukaryotes, this process occurs in the endoplasmic reticulum. While some host systems like E. coli have a native FGE-like activity, the conversion efficiency can be low. For robust and high-efficiency labeling, co-expression of an FGE is highly recommended in both bacterial and mammalian systems. Without sufficient FGE activity, the target cysteine will not be converted, and no labeling will occur.

Q3: What is the required peptide sequence for the aldehyde tag?

The minimal consensus sequence recognized by FGE is CXPXR , where 'C' is the cysteine that gets converted, 'P' is proline, 'R' is arginine, and 'X' can be any amino acid except proline. A widely used and efficient six-residue tag is LCTPSR . As a critical negative control in your experiments, you can mutate the cysteine to an alanine (e.g., LATPSR ); this tag should not be recognized by FGE and will not be labeled.

Q4: Why is copper supplementation important for FGE activity?

Aerobic FGEs, which are commonly used in this technique, are copper-dependent metalloenzymes. The copper cofactor is essential for the enzyme's catalytic activity. For in vitro labeling reactions, pretreating the purified FGE with copper(II) is often required to achieve high yields. For labeling in cell culture, supplementing the growth media with copper sulfate can significantly increase the efficiency of fGly conversion.

Q5: What are the optimal reaction conditions for labeling the aldehyde tag with a probe?

The chemical reaction between the fGly aldehyde and an aminooxy or hydrazide probe is a condensation reaction that is highly dependent on pH.

  • pH: The reaction is significantly slower at a pH above 6.0. Optimal labeling is typically achieved in a slightly acidic buffer, around pH 5.5 .

  • Reagent Concentrations: Labeling efficiency is also affected by the concentration of the reactants. If the concentration of your aldehyde-tagged protein is low (<10 µM), the concentration of your labeling probe should be significantly higher (e.g., >500 µM) to drive the reaction to completion.

Experimental Protocols & Data

Protocol 1: General Workflow for Aldehyde Tag Labeling in Mammalian Cells

This protocol provides a general outline for expressing and labeling a target protein in a mammalian host like HEK293 or CHO cells.

  • Vector Construction: Create two expression vectors: one for your protein of interest with an appended aldehyde tag sequence (e.g., LCTPSR) and one for the Formylglycine-Generating Enzyme (FGE).

  • Transfection: Co-transfect the host mammalian cells with both the target protein vector and the FGE vector.

  • Copper Supplementation: During protein expression, supplement the cell culture medium with Copper(II) Sulfate to a final concentration of 10-50 µM to enhance FGE activity.

  • Protein Expression & Purification: Culture the cells for 48-72 hours post-transfection. Harvest the cells or supernatant and purify the aldehyde-tagged protein using standard chromatography methods.

  • Labeling Reaction:

    • Prepare a reaction buffer at pH 5.5.

    • Add the purified aldehyde-tagged protein (e.g., to a final concentration of 10-50 µM).

    • Add the aminooxy- or hydrazide-functionalized probe (e.g., fluorescent dye, biotin) at a 10-20 fold molar excess.

    • Incubate at 37°C for 2-12 hours or at 4°C for 12-24 hours.

  • Purification of Labeled Protein: Remove the excess, unreacted probe using size exclusion chromatography or dialysis.

  • Analysis: Confirm successful labeling via SDS-PAGE (visualizing fluorescence if a dye was used), Western blot, or mass spectrometry.

Table 1: Recommended Conditions for Aldehyde-Probe Ligation
ParameterRecommended ConditionNotes
pH 5.5 - 6.0Critically important. Labeling efficiency drops significantly at pH > 6.0.
Temperature 4°C to 37°CHigher temperatures shorten reaction times.
Duration 2 - 24 hoursDependent on temperature and reagent concentrations.
Protein Conc. 1 - 100 µM
Probe Conc. 10-20x molar excess over proteinFor protein concentrations <10 µM, use at least 500 µM of the probe.
Reducing Agent Not requiredThe reaction does not involve thiol chemistry.
Protocol 2: Assessing Cytotoxicity with an MTT Assay

If you observe significant cell death, it may be due to the toxicity of the labeling probe. This protocol helps determine the 50% inhibitory concentration (IC50).

  • Cell Plating: Seed cells (e.g., HeLa, HaCaT, or your specific cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of your this compound labeling probe in culture medium. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of your probe.

  • Incubation: Incubate the cells for a period relevant to your labeling protocol (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Plot cell viability (%) against the log of the probe concentration to determine the IC50 value.

Table 2: Example FGE Conversion Efficiency
Host SystemFGE Co-expressionCopper SupplementationTypical Conversion Efficiency
E. coliNoNo< 50%
E. coliYes (e.g., M. tuberculosis FGE)No> 85%
Mammalian (CHO)No (endogenous FGE only)NoLow / Undetectable
Mammalian (CHO)YesYes (e.g., 50 µM CuSO4)High (>90%)

Troubleshooting Guide

Problem: Low or no labeling signal detected.

This is a common issue that can often be resolved by systematically checking the key steps of the process.

Troubleshooting_Low_Signal start Low / No Signal q1 Was a Cys-to-Ala (e.g., LATPSR) negative control included and was it blank? start->q1 q2 Was Cys-to-fGly conversion confirmed? q1->q2 path_yes sol_nonspecific Troubleshoot non-specific binding: 1. Improve protein purification. 2. Check probe for reactivity. 3. Run unlabeled protein control. q1->sol_nonspecific path_no path_yes Yes, control is blank. (Problem is specific to Cys tag) path_no No, or control is also labeled. (Problem is non-specific) sol_conversion Improve fGly Conversion: 1. Confirm FGE co-expression. 2. Add Copper (CuSO4) to media. 3. Analyze protein by mass spec to quantify conversion. q2->sol_conversion conv_no q3 Are chemical ligation conditions optimal? q2->q3 conv_yes conv_no No / Uncertain conv_yes Yes, conversion is >85% end_ok Problem Solved sol_conversion->end_ok sol_ligation Optimize Ligation Reaction: 1. Check buffer pH is 5.5. 2. Increase probe concentration (10-20x excess). 3. Increase incubation time/temperature. q3->sol_ligation sol_ligation->end_ok

Fig 1. Troubleshooting workflow for low labeling signal.

Problem: I observe significant cell death or low protein yield after transfection.

  • Possible Cause: Overexpression of FGE or the target protein may be causing cellular stress.

    • Solution: Titrate the amount of DNA used for transfection or use inducible promoters to control expression levels.

  • Possible Cause: The labeling probe itself is cytotoxic.

    • Solution: Perform a cytotoxicity assay (see Protocol 2) to determine the IC50 of your probe. Use the lowest effective concentration for labeling or screen for less toxic alternative probes.

Problem: My labeled antibody (or other protein) has lost its function.

  • Possible Cause: Although aldehyde tagging is site-specific, the location of the tag could sterically hinder a binding site.

    • Solution: Move the aldehyde tag to a different location on the protein, such as the other terminus or an internal loop that is known to be distal from the active site. The FGE can modify tags at N-terminal, C-terminal, and internal locations.

  • Possible Cause: The labeling conditions (e.g., acidic pH) are denaturing your protein.

    • Solution: Confirm that your protein is stable at the required pH 5.5. If not, you may need to perform the reaction at a slightly higher pH (e.g., 6.0), but be prepared for a much slower reaction rate, requiring longer incubation or higher reagent concentrations.

Visualizing the Workflow

FGE-Mediated Protein Labeling Pathway

The overall process involves an enzymatic step inside the cell followed by a chemical step in vitro.

FGE_Pathway cluster_0 In Vivo (Cellular Process) cluster_1 In Vitro (Chemical Reaction) gene Gene with Aldehyde Tag (CXPXR) protein_unconverted Protein with Cys Tag gene->protein_unconverted Expression protein_converted Protein with Aldehyde (fGly) protein_unconverted->protein_converted Enzymatic Conversion fge FGE Enzyme (+ Copper) fge->protein_unconverted protein_labeled Site-Specifically Labeled Protein protein_converted->protein_labeled Ligation (pH 5.5) probe Labeling Probe (Aminooxy / Hydrazide) probe->protein_labeled

Fig 2. Pathway of aldehyde tag conversion and labeling.

References

minimizing isotopic exchange of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange of N-Formylglycine-d2 during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may lead to the loss of deuterium from this compound.

Issue Potential Cause Recommended Solution
Loss of Deuterium Label During Sample Preparation Exposure to protic solvents (e.g., water, methanol).Use anhydrous aprotic solvents (e.g., acetonitrile, DMSO, chloroform) for sample preparation. Ensure all glassware is thoroughly dried.[1]
pH of the solution is too high (basic conditions).Maintain a neutral or slightly acidic pH (pH 2-3 is often ideal for minimizing exchange of hydroxyl protons, a principle that can be extended to other labile positions).[1] Avoid basic conditions, as they can catalyze the exchange of α-carbon protons in N-substituted glycine residues.[2][3][4]
Extended exposure to aqueous buffers.Minimize the time the compound is in contact with aqueous solutions. If an aqueous buffer is necessary, use it at a low temperature and for the shortest duration possible.
Isotopic Exchange During Analytical Runs (e.g., LC-MS) Use of protic mobile phases.Whenever possible, use aprotic or deuterated mobile phases. If protic solvents are required, keep the analysis time short and the temperature low. The deuterons on the α-carbon are generally stable in acidic aqueous solutions during LC-MS analysis.
High temperatures during analysis.Lower the temperature of the column and autosampler to reduce the rate of exchange.
Degradation of Isotopic Purity During Storage Improper storage conditions.Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize exposure to atmospheric moisture.
Use of non-anhydrous solvents for stock solutions.Prepare stock solutions in high-purity, anhydrous aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment. For this compound, this is a significant issue as it leads to the loss of the isotopic label, which can compromise the results of experiments that rely on this deuterated standard, such as in metabolic studies or as an internal standard in mass spectrometry.

Q2: Which deuterons in this compound are most likely to exchange?

A2: The lability of deuterons varies depending on their position in the molecule. The deuteron on the carboxylic acid group (-COOD) is the most labile and will exchange very rapidly with any protic solvent. The two deuterons on the α-carbon (-CD2-) are less labile but can undergo exchange, particularly under basic conditions. The deuteron on the formyl group (-CH(O)D) is generally the least likely to exchange under typical experimental conditions.

Q3: How does the choice of solvent affect D-H exchange?

A3: The solvent plays a critical role in D-H exchange. Protic solvents, such as water, methanol, and ethanol, are sources of protons and will readily exchange with the labile deuterons of this compound. Aprotic solvents, such as acetonitrile, chloroform, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), are preferred as they do not have exchangeable protons. It is crucial to use anhydrous (dry) aprotic solvents, as even trace amounts of water can lead to significant D-H exchange over time.

Q4: What is the impact of pH on the stability of this compound?

A4: The rate of D-H exchange is highly dependent on pH. The exchange of the deuterons on the α-carbon is catalyzed by bases. Strongly acidic conditions can also potentially facilitate exchange, although the α-carbon deuterons have been shown to be stable in acidic aqueous solutions during LC-MS analysis. Maintaining a neutral to slightly acidic pH is generally recommended to preserve the isotopic integrity of the compound.

Q5: How should I store this compound to prevent D-H exchange?

A5: Proper storage is essential for the long-term stability of this compound. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to atmospheric moisture. It is also recommended to store it at low temperatures (refrigerated or frozen) to minimize the rate of any potential exchange reactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound

    • Anhydrous aprotic solvent (e.g., acetonitrile or DMSO, high purity)

    • Inert gas (e.g., argon or nitrogen)

    • Dry glassware (e.g., vial, syringe)

  • Procedure:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

    • Weigh the desired amount of this compound in a clean, dry vial.

    • Under an inert atmosphere, add the appropriate volume of anhydrous aprotic solvent to the vial using a dry syringe.

    • Seal the vial tightly with a cap that has a chemically resistant liner.

    • Vortex or sonicate briefly to ensure the compound is fully dissolved.

    • Store the stock solution at a low temperature (e.g., -20°C or -80°C) when not in use.

Protocol 2: Monitoring Isotopic Purity using Mass Spectrometry
  • Materials:

    • This compound sample

    • LC-MS system

    • Appropriate mobile phases (ideally aprotic or deuterated, if possible)

  • Procedure:

    • Prepare a dilute sample of this compound in a suitable anhydrous aprotic solvent.

    • Set up the LC-MS method. Use a low-temperature setting for the autosampler and column oven.

    • Inject the sample onto the LC-MS system.

    • Acquire the mass spectrum of the this compound peak.

    • Analyze the mass spectrum to determine the relative intensities of the molecular ions corresponding to the deuterated (d2), partially exchanged (d1), and fully exchanged (d0) forms of N-Formylglycine.

    • Calculate the isotopic purity based on the relative peak areas.

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing Isotopic Exchange cluster_prep Sample Preparation cluster_analysis Analytical Run (e.g., LC-MS) cluster_storage Storage prep1 Use Anhydrous Aprotic Solvents prep2 Control pH (Neutral to Slightly Acidic) prep3 Minimize Exposure to Protic Environments an1 Low Temperature (Autosampler & Column) prep3->an1 Analyze Sample an2 Use Aprotic or Deuterated Mobile Phases an3 Minimize Analysis Time end Result: Preserved Isotopic Purity an3->end Post-Analysis st1 Tightly Sealed Container st2 Inert Atmosphere (Argon or Nitrogen) st3 Low Temperature (Refrigerated or Frozen) start Start: This compound start->prep1 Prepare Sample start->st1 Store Compound

Caption: Workflow to preserve the isotopic purity of this compound.

Isotopic_Exchange_Factors Factors Influencing Isotopic Exchange of this compound cluster_increase Factors Increasing Exchange Rate cluster_decrease Factors Decreasing Exchange Rate center Isotopic Exchange (D-H) dec1 Aprotic Solvents (e.g., ACN, DMSO) dec2 Neutral/Slightly Acidic pH dec3 Low Temperature dec4 Anhydrous Conditions inc1 Protic Solvents (e.g., H2O, MeOH) inc1->center inc2 Basic pH inc2->center inc3 High Temperature inc3->center inc4 Presence of Moisture inc4->center dec1->center Inhibit dec2->center Inhibit dec3->center Inhibit dec4->center Inhibit

Caption: Key factors that promote or inhibit deuterium-hydrogen exchange.

References

addressing N-Formylglycine-d2 toxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Formylglycine-d2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and answering frequently asked questions related to the use of this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological relevance?

A1: N-Formylglycine (fGly) is a unique amino acid residue that is essential for the catalytic activity of sulfatase enzymes.[1][2] It is formed post-translationally from a cysteine or serine residue by the formylglycine-generating enzyme (FGE).[1][2][3] this compound is a deuterated variant of N-Formylglycine, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling is often used in metabolic studies or to investigate kinetic isotope effects.

Q2: Is this compound expected to be toxic to cell lines?

A2: While there is no specific data on this compound toxicity, high concentrations of deuterated compounds, in general, can exhibit toxic effects. These effects can be due to alterations in cellular metabolism, increased protein rigidity, and impacts on cell growth and division. The specific toxicity of this compound would likely depend on the concentration used and the specific cell line.

Q3: What are the potential mechanisms of this compound toxicity?

A3: Potential mechanisms of toxicity could be related to the "kinetic isotope effect," where the stronger carbon-deuterium bond slows down enzymatic reactions compared to the carbon-hydrogen bond. This could potentially interfere with metabolic pathways involving N-Formylglycine or its metabolites. Additionally, high levels of deuterium can lead to changes in cellular pH, membrane integrity, and induce oxidative stress.

Q4: How can I assess the toxicity of this compound in my cell line?

A4: Standard cytotoxicity assays can be employed to evaluate the effects of this compound. These include:

  • MTT or WST-8 assays: To measure metabolic activity as an indicator of cell viability.

  • LDH release assay: To quantify cell membrane damage.

  • ATP-based assays: To determine cellular ATP levels, which correlate with cell viability.

  • Apoptosis assays: Such as caspase activity assays or Annexin V staining, to detect programmed cell death.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
Reduced Cell Viability/Proliferation High concentration of this compound may be causing cytotoxic effects.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Cell line sensitivity to deuterated compounds.Consider using a different cell line that may be less sensitive. Ensure consistent cell passage numbers and seeding densities in your experiments.
Contamination of cell culture.Regularly test for mycoplasma contamination and maintain aseptic techniques.
Inconsistent or Non-Reproducible Results Pipetting errors or uneven cell seeding.Use calibrated pipettes and ensure a homogenous cell suspension before seeding. Avoid "edge effects" by not using the outer wells of the microplate for data collection.
Variability in reagent preparation.Prepare fresh reagents for each experiment and adhere to a standardized protocol.
Fluctuation in incubator conditions.Ensure stable temperature and CO2 levels in the incubator.
Low Signal in Cytotoxicity Assays Insufficient number of cells.Optimize the cell seeding density for your assay.
Incorrect incubation time.Follow the recommended incubation times for your specific cytotoxicity assay kit.
Reagent instability.Ensure proper storage and handling of assay reagents.
High Background Signal in Cytotoxicity Assays Media components interfering with the assay.Test the assay with media alone to check for background absorbance or fluorescence.
Compound interference.Run a control with this compound in cell-free media to see if it directly reacts with the assay reagents.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using WST-8

This protocol outlines the steps to determine the cytotoxic effects of this compound at various concentrations.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium).

    • Perform serial dilutions to create a range of desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with solvent) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-8 Assay:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Culture Harvest_Count Harvest & Count Cells Cell_Culture->Harvest_Count Seed_Plate Seed 96-Well Plate Harvest_Count->Seed_Plate Prepare_Compound Prepare this compound Dilutions Treat_Cells Treat Cells with Compound Seed_Plate->Treat_Cells Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., WST-8) Incubate->Add_Reagent Incubate_Assay Incubate (1-4h) Add_Reagent->Incubate_Assay Read_Plate Read Absorbance/Fluorescence Incubate_Assay->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Data Plot Dose-Response Curve Calculate_Viability->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Reduced_Viability Reduced Cell Viability? Dose_Response Perform Dose-Response Reduced_Viability->Dose_Response Yes Check_Culture Check for Contamination & Cell Health Reduced_Viability->Check_Culture Yes Inconsistent_Results Inconsistent Results? Review_Protocol Review Pipetting Technique & SOPs Inconsistent_Results->Review_Protocol Yes Check_Reagents Check Reagent Preparation & Storage Inconsistent_Results->Check_Reagents Yes Low_Signal Low Assay Signal? Optimize_Seeding Optimize Cell Seeding Density Low_Signal->Optimize_Seeding Yes Validate_Assay Validate Assay Parameters (e.g., incubation time) Low_Signal->Validate_Assay Yes

Caption: Troubleshooting decision tree for common experimental issues.

Deuterium_Toxicity_Pathway NFormylglycine_d2 This compound (High Concentration) KIE Kinetic Isotope Effect NFormylglycine_d2->KIE Metabolic_Alteration Altered Cellular Metabolism NFormylglycine_d2->Metabolic_Alteration Protein_Rigidity Increased Protein Rigidity NFormylglycine_d2->Protein_Rigidity KIE->Metabolic_Alteration Cellular_Stress Cellular Stress Metabolic_Alteration->Cellular_Stress Protein_Rigidity->Cellular_Stress Reduced_Proliferation Reduced Cell Proliferation Cellular_Stress->Reduced_Proliferation Apoptosis Apoptosis Cellular_Stress->Apoptosis Cytotoxicity Observed Cytotoxicity Reduced_Proliferation->Cytotoxicity Apoptosis->Cytotoxicity

References

Technical Support Center: Mass Spectrometry Detection of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the mass spectrometry detection of N-Formylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a deuterated form of N-Formylglycine, meaning two of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In quantitative mass spectrometry, it is primarily used as an internal standard. Because it is chemically almost identical to the endogenous (unlabeled) N-Formylglycine, it behaves similarly during sample preparation, chromatography, and ionization.[1][2] However, its slightly higher mass allows the mass spectrometer to distinguish it from the unlabeled analyte. This enables accurate quantification by correcting for variations in sample recovery and matrix effects.[1][2]

Q2: What are the key considerations when developing an LC-MS/MS method for this compound?

A2: When developing a quantitative LC-MS/MS method using this compound as an internal standard, the following factors are critical:

  • Chromatographic Co-elution: Ideally, N-Formylglycine and this compound should elute from the liquid chromatography (LC) column at the same time to ensure they experience identical matrix effects.[3]

  • Isotopic Purity of the Standard: The deuterated standard should have high isotopic purity (ideally ≥98%) to minimize the contribution of any unlabeled analyte present in the standard, which could lead to inaccurate quantification.

  • Stability of the Deuterium Label: The deuterium atoms should be in stable positions on the molecule to prevent H/D back-exchange with the solvent or matrix during sample preparation and analysis.

  • Selection of MRM Transitions: Specific and sensitive Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion) must be optimized for both the analyte and the internal standard.

Q3: Can derivatization improve the detection of this compound?

A3: Yes, derivatization can significantly improve the detection of N-Formylglycine and its deuterated analog. N-Formylglycine, being a small and polar molecule, may exhibit poor retention on reversed-phase chromatography columns and low ionization efficiency. Derivatization can introduce a chemical moiety that enhances its chromatographic retention and increases its ionization efficiency, leading to improved sensitivity. For instance, derivatization with hydrazone-forming reagents has been shown to be effective for the detection of formylglycine-containing peptides.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or High Background Noise
Possible Cause Troubleshooting Steps
Suboptimal Ionization Parameters Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature for both N-Formylglycine and this compound.
Inefficient Desolvation Increase the drying gas flow and/or temperature to improve the removal of solvent droplets, which can suppress the signal.
Matrix Effects Implement a more rigorous sample cleanup procedure to remove interfering matrix components. Consider derivatization to shift the analyte to a cleaner region of the chromatogram.
Analyte Degradation Investigate the stability of N-Formylglycine during sample preparation and storage. Ensure samples are processed and analyzed within their stability window.
Contaminated Mobile Phase or LC System Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly to remove any contaminants.
Issue 2: Inaccurate or Inconsistent Quantification
Possible Cause Troubleshooting Steps
Chromatographic Separation of Analyte and Internal Standard (Isotope Effect) Deuterated compounds can sometimes elute slightly earlier than their unlabeled counterparts in reversed-phase chromatography (the "deuterium isotope effect"). If this separation is significant, it can lead to differential matrix effects and inaccurate quantification. To address this, consider: 1. Modifying the chromatographic gradient to promote co-elution. 2. Using a lower-resolution column to ensure both compounds are within the same peak.
Isotopic Interference The natural isotopic abundance of elements (especially 13C) in the unlabeled N-Formylglycine can contribute to the signal of the deuterated internal standard, particularly at high analyte concentrations. To mitigate this: 1. Select MRM transitions that are unique to the deuterated standard and have minimal overlap with the analyte's isotopic peaks. 2. Ensure the mass difference between the analyte and the standard is sufficient (typically ≥ 3 amu).
H/D Back-Exchange If the deuterium labels are on exchangeable positions (e.g., -OH, -NH), they can exchange with hydrogen from the solvent. To check for this: 1. Incubate the deuterated standard in a blank matrix under the same conditions as your sample preparation. 2. Analyze the sample and monitor for any increase in the signal of the unlabeled analyte. If back-exchange is observed, a different deuterated standard with labels in non-exchangeable positions should be used.
Incorrect Concentration of Internal Standard Verify the concentration of the this compound stock and working solutions. Ensure accurate and consistent spiking of the internal standard into all samples, standards, and quality controls.
Non-linearity of Detector Response Ensure that the concentrations of the calibration standards and the analyte in the samples are within the linear dynamic range of the mass spectrometer.

Quantitative Data Summary

The following table provides hypothetical yet typical mass spectrometry parameters for the analysis of N-Formylglycine and its deuterated internal standard, this compound. These values should be experimentally optimized for your specific instrumentation and experimental conditions.

Parameter N-Formylglycine This compound
Molecular Formula C₃H₅NO₃C₃H₃D₂NO₃
Monoisotopic Mass 103.027 g/mol 105.039 g/mol
Precursor Ion ([M+H]⁺) m/z 104.034m/z 106.046
Product Ion 1 m/z 58.029 ([M+H-HCOOH]⁺)m/z 60.041 ([M+H-HCOOH]⁺)
Product Ion 2 m/z 76.039 ([M+H-CO]⁺)m/z 78.051 ([M+H-CO]⁺)
Collision Energy (eV) 10 - 25 (Optimize)10 - 25 (Optimize)
Retention Time (min) 1.5 - 3.0 (Dependent on LC conditions)1.5 - 3.0 (Should co-elute with analyte)

Experimental Protocols

Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol outlines a general procedure for the extraction of N-Formylglycine from a biological matrix.

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a representative LC-MS/MS method that should be adapted and optimized for your specific system.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor the optimized precursor and product ions for both N-Formylglycine and this compound as listed in the table above.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms data Data Acquisition (MRM Mode) ms->data integrate Peak Integration data->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for the quantitative analysis of N-Formylglycine using a deuterated internal standard.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample/Standard Issues start Inaccurate Quantification coelution Check for Co-elution of Analyte and IS start->coelution adjust_gradient Adjust LC Gradient coelution->adjust_gradient Separated interference Check for Isotopic Interference coelution->interference Co-elutes adjust_gradient->coelution lower_res_column Use Lower Resolution Column adjust_gradient->lower_res_column optimize_mrm Optimize MRM Transitions interference->optimize_mrm Interference Detected back_exchange Test for H/D Back-Exchange interference->back_exchange No Interference optimize_mrm->interference check_linearity Verify Detector Linearity optimize_mrm->check_linearity new_standard Use Standard with Stable Labels back_exchange->new_standard Exchange Detected verify_conc Verify IS Concentration back_exchange->verify_conc No Exchange accurate_quant Accurate Quantification back_exchange->accurate_quant No Exchange new_standard->back_exchange verify_conc->accurate_quant

Caption: A logical troubleshooting guide for inaccurate quantification in LC-MS/MS analysis.

References

Technical Support Center: Synthesis of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Formylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this deuterated compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is Glycine-d2 (D2NCD2CO2H). The deuterated glycine is then formylated using a suitable reagent.

Q2: Which formylating agents are recommended for the synthesis of this compound?

Several formylating agents can be employed, each with its own advantages and challenges. Common choices include:

  • Formic acid: A readily available and straightforward reagent. The reaction can be driven to completion by removing water.[1]

  • Acetic formic anhydride: A highly effective reagent that can lead to high yields under mild conditions.[2][3] However, it is sensitive to moisture.[1]

  • Formamide: A simple and direct method, often requiring heating to drive the reaction.[4]

Q3: What are the typical reaction conditions for the N-formylation of Glycine-d2?

Reaction conditions vary depending on the chosen formylating agent.

  • With Formic Acid: Typically involves refluxing Glycine-d2 with an excess of formic acid in a solvent like toluene, using a Dean-Stark trap to remove the water formed during the reaction.

  • With Acetic Formic Anhydride: The reaction can be performed under mild conditions, often starting at low temperatures (e.g., 0°C) and then allowing it to proceed at room temperature.

  • With Formamide: This method generally requires heating a slurry of Glycine-d2 in an excess of formamide, for instance at 90-100°C.

Q4: How can I monitor the progress of the reaction?

The progress of the formylation reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material (Glycine-d2) and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the conversion of the starting material to the N-formylated product. For this compound, ¹H NMR would show the disappearance of the signal corresponding to the α-protons of glycine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature (within limits to avoid degradation).- Use a larger excess of the formylating agent.- Ensure efficient removal of water if using formic acid (check Dean-Stark trap).
Decomposition of the formylating agent.- If using acetic formic anhydride, ensure anhydrous conditions.- For temperature-sensitive reagents, maintain the recommended temperature profile.
Product loss during workup or purification.- Optimize extraction and crystallization procedures.- Use minimal solvent for recrystallization to maximize recovery.
Presence of Unreacted Glycine-d2 Insufficient formylating agent or reaction time.- Increase the stoichiometry of the formylating agent.- Extend the reaction duration and monitor by TLC or NMR until the starting material is consumed.
Formation of Side Products (e.g., di-formylated product, polymers) Harsh reaction conditions.- Use milder reaction conditions, such as lower temperatures.- Reduce the concentration of reactants to minimize polymerization.
Reactive impurities in solvents or reagents.- Use high-purity, dry solvents and fresh reagents.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After the reaction, concentrate the mixture under reduced pressure.- If crystallization is difficult, try adding a non-polar solvent to induce precipitation.
Oily product instead of a crystalline solid.- Ensure all solvent from the reaction is removed.- Try recrystallization from a different solvent system. Scratching the flask can sometimes initiate crystallization.
Low Deuterium Incorporation Isotopic exchange during the reaction or workup.- Minimize the use of protic solvents (H₂O, MeOH) during workup, especially under acidic or basic conditions.- Use deuterated solvents for workup where feasible, although this may be cost-prohibitive.

Experimental Protocols

Method 1: Formylation with Acetic Formic Anhydride

This method is adapted from procedures for the formylation of amino acids.

1. Preparation of Acetic Formic Anhydride:

  • React acetyl chloride with sodium formate in an anhydrous solvent like ether.

  • Alternatively, it can be prepared from ketene and formic acid.

2. N-Formylation of Glycine-d2:

  • Suspend Glycine-d2 in formic acid.

  • Cool the mixture in an ice bath (below 10°C).

  • Add a 2-3 molar excess of acetic formic anhydride dropwise while stirring.

  • Continue stirring for approximately 2 hours, allowing the reaction to warm to room temperature.

  • Concentrate the solution to dryness under reduced pressure.

3. Purification:

  • Recrystallize the solid residue from a suitable solvent mixture, such as ethyl acetate-ethanol, to obtain pure this compound.

Method 2: Formylation with Formamide

This protocol is based on a direct and simple method for N-formylation.

1. Reaction Setup:

  • Create a slurry of Glycine-d2 in a stoichiometric excess of formamide (e.g., 1:10 molar ratio).

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen).

2. Reaction:

  • Heat the mixture to 90-100°C with stirring.

  • Monitor the reaction by proton NMR, which should show the complete conversion of glycine. The reaction is often complete within 30-60 minutes.

3. Workup and Purification:

  • The patent describing this method focuses on monitoring by NMR and does not detail a specific purification procedure. However, after completion, the excess formamide could be removed under high vacuum. The resulting crude product can then be purified by recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the N-formylation of non-deuterated glycine, which can serve as a benchmark for the synthesis of this compound.

Formylating Agent Substrate Reported Yield Reference
Acetic Formic AnhydrideGlycine85%
Acetic Formic AnhydrideGlycine76% (in acetic acid)
FormamideGlycineComplete conversion (by NMR)
EDCI/Oxyma/Formic AcidL-Phenylalanine85-95%

Visualized Workflows and Relationships

experimental_workflow General Workflow for this compound Synthesis start Start with Glycine-d2 formylation N-Formylation (Choose formylating agent) start->formylation monitoring Reaction Monitoring (TLC, NMR) formylation->monitoring workup Workup (Solvent removal) monitoring->workup Upon completion purification Purification (Crystallization) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Yield of Product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction decomposition Reagent Decomposition? low_yield->decomposition loss_workup Loss During Workup? low_yield->loss_workup solution1 Increase reaction time/temp Increase reagent stoichiometry incomplete_reaction->solution1 solution2 Ensure anhydrous conditions Maintain correct temperature decomposition->solution2 solution3 Optimize extraction/crystallization loss_workup->solution3

Caption: Logical diagram for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Poor Recovery of N-Formylglycine-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of N-Formylglycine-d2 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor recovery of this compound?

A1: Poor recovery of this compound, a small, polar, and acidic molecule, can stem from several factors during sample preparation. These include:

  • Suboptimal Extraction Method: The chosen method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be suitable for retaining and eluting a polar compound like this compound from a complex biological matrix.

  • pH-Related Issues: As N-Formylglycine has an acidic pKa of approximately 3.5, the pH of the sample and extraction solvents is critical.[1] If the pH is not optimized, the compound may be in its ionized form, affecting its solubility and interaction with extraction media.

  • Analyte Instability: this compound may be susceptible to degradation under certain pH and temperature conditions.

  • Issues with the Deuterated Internal Standard: Problems such as isotopic exchange (loss of deuterium) or differential chromatographic behavior compared to the non-deuterated analyte can lead to apparent low recovery.

Q2: How do the chemical properties of this compound influence its recovery?

A2: The physicochemical properties of this compound are central to its behavior during sample preparation:

  • Polarity: Its high polarity makes it challenging to extract using traditional reversed-phase sorbents or non-polar organic solvents.

  • Acidity (pKa ≈ 3.5): At a pH above its pKa, this compound will be deprotonated and negatively charged. This is a key consideration for ion-exchange-based extraction methods and for partitioning in liquid-liquid extraction.

  • Solubility: It is sparingly soluble in water and methanol, which influences the choice of solvents for reconstitution and elution.[2]

Q3: When should I suspect issues with the deuterated internal standard itself?

A3: You should investigate the integrity of your this compound internal standard if you observe:

  • Inconsistent analyte/internal standard response ratios across your sample batch.

  • A chromatographic peak for the deuterated standard that elutes significantly earlier or later than the unlabeled analyte.

  • A gradual decrease in the internal standard signal over a sequence of injections, which might suggest degradation or isotopic exchange in the autosampler.

Troubleshooting Guides

This section provides detailed troubleshooting guidance for common sample preparation techniques.

Issue 1: Low Recovery After Protein Precipitation (PPT)

Protein precipitation is a common first step for plasma or serum samples. However, the high concentration of organic solvent used can sometimes lead to poor recovery of polar analytes.

start Low Recovery with PPT solvent Inappropriate Precipitating Solvent or Ratio start->solvent supernatant_loss Analyte Lost in Protein Pellet start->supernatant_loss evaporation_loss Loss During Evaporation start->evaporation_loss solution1 Test different organic solvents (Acetonitrile, Methanol, Acetone). Optimize solvent-to-sample ratio (e.g., 3:1, 4:1). solvent->solution1 solution2 Ensure complete protein precipitation (vortex vigorously, incubate at 4°C). Carefully aspirate supernatant. supernatant_loss->solution2 solution3 Use a gentle stream of nitrogen for evaporation. Avoid excessive drying. evaporation_loss->solution3

Caption: Troubleshooting workflow for low recovery in protein precipitation.

  • Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound.

  • Precipitating Agent Addition: Add 300 µL of ice-cold acetonitrile. Acetonitrile is often effective at precipitating proteins while keeping small polar molecules in the supernatant.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at a high speed (e.g., >12,000 x g) for 10 minutes to obtain a compact protein pellet.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing or direct analysis.

Issue 2: Poor Recovery with Liquid-Liquid Extraction (LLE)

LLE relies on the partitioning of the analyte between two immiscible liquid phases. For an acidic compound like this compound, pH control is paramount.

start Low Recovery with LLE ph_issue Incorrect Aqueous Phase pH start->ph_issue solvent_issue Suboptimal Organic Solvent start->solvent_issue emulsion_issue Emulsion Formation start->emulsion_issue solution1 Adjust aqueous phase pH to < 2.5 (at least 1 pH unit below pKa). This protonates the carboxylic acid group, making it less polar. ph_issue->solution1 solution2 Use a more polar organic solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether). Optimize the organic to aqueous phase ratio. solvent_issue->solution2 solution3 Centrifuge at high speed to break the emulsion. Add a small amount of salt (e.g., NaCl) to the aqueous phase. emulsion_issue->solution3

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

  • Sample Preparation: To 200 µL of plasma, add the this compound internal standard.

  • pH Adjustment: Acidify the sample by adding 20 µL of 1M HCl to bring the pH to approximately 2.0. This ensures N-Formylglycine is in its neutral, less polar form.

  • Extraction: Add 800 µL of ethyl acetate.

  • Mixing: Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Issue 3: Low Recovery with Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts than PPT or LLE, but the choice of sorbent and the optimization of each step are critical for good recovery of polar compounds.

start Low Recovery with SPE sorbent_issue Incorrect Sorbent Choice start->sorbent_issue breakthrough_issue Analyte Breakthrough During Loading/Washing start->breakthrough_issue elution_issue Incomplete Elution start->elution_issue solution1 For polar acidic compounds, consider Mixed-Mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balanced (HLB) sorbents. HILIC SPE is also an option. sorbent_issue->solution1 solution2 Ensure sample pH is appropriate for retention (for MAX, pH should be > pKa). Use a weaker wash solvent. breakthrough_issue->solution2 solution3 Use a stronger elution solvent. For MAX, use an acidic elution solvent to neutralize the analyte. Increase elution volume. elution_issue->solution3

Caption: Troubleshooting workflow for low recovery in solid-phase extraction.

This protocol is designed for a mixed-mode anion exchange sorbent, which combines reversed-phase and anion exchange properties, ideal for retaining acidic polar compounds.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% ammonium hydroxide to ensure the N-Formylglycine is deprotonated (negatively charged). Add the internal standard.

  • Conditioning: Condition the MAX SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation: Expected Recovery Ranges

While specific recovery data for this compound is not extensively published, the following table provides expected recovery ranges based on the analysis of similar small, polar, acidic molecules from biological fluids. Users should validate these methods in their own laboratory to determine the actual recovery.

Sample Preparation MethodMatrixTypical Recovery (%)Relative Standard Deviation (RSD, %)
Protein Precipitation Plasma65 - 85< 15
(Acetonitrile)Urine70 - 90< 15
Liquid-Liquid Extraction Plasma75 - 95< 10
(Ethyl Acetate, pH 2)Urine80 - 100< 10
Solid-Phase Extraction Plasma85 - 105< 10
(Mixed-Mode Anion Exchange)Urine90 - 110< 5

Concluding Remarks

Achieving high and reproducible recovery of this compound requires careful consideration of its physicochemical properties. A systematic approach to method development and troubleshooting, focusing on pH control and the selection of appropriate solvents and sorbents, will lead to a robust and reliable analytical method. For polar analytes like N-Formylglycine, advanced techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) may also be explored for improved retention and separation during the analytical step.[1][3][4]

References

Technical Support Center: Optimizing Formylglycine-Generating Enzyme (FGE) Activity for Aldehyde Tagging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing formylglycine-generating enzyme (FGE) activity in aldehyde tagging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the site-specific modification of proteins.

Frequently Asked Questions (FAQs)

Q1: What is the Formylglycine-Generating Enzyme (FGE) and how does it work?

A1: FGE is an enzyme that catalyzes the post-translational modification of a specific cysteine residue within a consensus peptide sequence to a Cα-formylglycine (fGly) residue.[1][2][3] This fGly residue contains a reactive aldehyde group, which can be used for site-specific bioconjugation, a process known as aldehyde tagging.[4][5] The most common consensus sequence recognized by aerobic FGEs is CXPXR.

Q2: What are the key advantages of using FGE-mediated aldehyde tagging?

A2: The primary advantage of this technology is its high degree of site-specificity. The aldehyde tag can be genetically encoded at a desired location within a protein of interest, enabling precise control over the point of modification. This avoids the random and heterogeneous labeling often associated with traditional methods that target naturally occurring amino acid side chains. The resulting aldehyde group is a bioorthogonal chemical handle, meaning it does not react with other functional groups typically found in biological systems, ensuring specific conjugation.

Q3: Can I perform aldehyde tagging in both prokaryotic and eukaryotic expression systems?

A3: Yes, the aldehyde tag technology is compatible with both prokaryotic (e.g., E. coli) and eukaryotic (e.g., CHO, HEK cells) expression systems. In E. coli, which lacks an endogenous FGE, the enzyme must be co-expressed with the aldehyde-tagged protein to achieve efficient conversion. In eukaryotic cells, endogenous FGE resides in the endoplasmic reticulum and can act on secreted or ER-resident tagged proteins. However, for cytoplasmic proteins or to enhance conversion efficiency, co-expression of an exogenous FGE may be necessary.

Q4: What is the role of copper in FGE activity?

A4: Aerobic FGEs are copper-dependent metalloenzymes. Copper(II) is required for the catalytic activity of FGE, specifically for the oxidation of the cysteine residue to formylglycine. For in vitro applications, pretreating purified FGE with copper(II) is often necessary to ensure high turnover rates and efficient conversion.

Troubleshooting Guide

Issue 1: Low or no conversion of cysteine to formylglycine.

Possible Cause Suggested Solution
Insufficient FGE expression or activity Verify FGE expression levels via SDS-PAGE or Western blot. For in vivo systems, optimize the induction conditions for FGE co-expression. For in vitro reactions, ensure the FGE is active and properly folded.
Absence or insufficient copper cofactor (for in vitro reactions) Supplement the reaction buffer with a molar excess of CuSO₄. A typical starting point is 50 µM CuSO₄ for a 10 µM FGE solution. Incubate FGE with copper prior to adding the substrate.
Suboptimal reaction conditions (pH, temperature) Ensure the reaction buffer pH is within the optimal range for your specific FGE. Most FGEs exhibit optimal activity at a neutral to slightly alkaline pH (e.g., pH 7.4-9.0). Optimize the reaction temperature; a common starting point is 25-37°C.
Incorrect or non-permissive aldehyde tag sequence Confirm that the consensus sequence (typically CXPXR) is correct. While some variations are tolerated by FGEs from different species, the proline and arginine residues are often critical.
Presence of reducing agents in the final reaction While reducing agents like DTT or TCEP are used during FGE activation or to maintain a reduced state of the substrate, high concentrations can interfere with the oxidative conversion. Optimize the concentration of the reducing agent.
FGE is in an inactive apoenzyme form If you have purified FGE, it may be in its apo-form (without copper). Activate the enzyme by incubating it with a molar excess of copper sulfate before the reaction.

Issue 2: Poor labeling efficiency despite successful formylglycine conversion.

Possible Cause Suggested Solution
Suboptimal pH for conjugation chemistry The subsequent conjugation of the aldehyde with hydrazide or aminooxy probes is pH-dependent. These reactions are typically more efficient at a slightly acidic pH (e.g., pH 5.5-6.5).
Low concentration of labeling reagent Increase the molar excess of the hydrazide or aminooxy probe relative to the aldehyde-tagged protein. A 10-20 fold molar excess is a good starting point.
Steric hindrance around the aldehyde tag The accessibility of the aldehyde tag can be influenced by the local protein structure. Consider repositioning the tag to a more exposed loop or terminus of the protein.
Instability of the labeling reagent Prepare fresh solutions of the labeling reagent and protect them from light if they are photosensitive.

Quantitative Data Summary

ParameterValueOrganism/Condition
Optimal pH for FGE Activity 7.4 - 9.0Streptomyces coelicolor & Homo sapiens FGE (in vitro)
Optimal Temperature for FGE Activity 25°C - 37°CGeneral recommendation for in vitro reactions
Copper Requirement 5 molar equivalents of CuSO₄ to FGEFor in vitro activation of purified FGE
FGE Consensus Sequence CXPXRHighly conserved for aerobic FGEs
In Vivo Conversion Efficiency in E. coli >85%With co-expression of M. tuberculosis FGE
pH for Aldehyde-Hydrazide/Aminooxy Conjugation 5.5Optimal for efficient oxime/hydrazone formation

Experimental Protocols

Protocol 1: In Vitro Conversion of Aldehyde Tag

This protocol describes the enzymatic conversion of a cysteine within an aldehyde tag to a formylglycine residue on a purified protein.

Materials:

  • Purified aldehyde-tagged protein

  • Purified FGE (e.g., from S. coelicolor or H. sapiens)

  • Reaction Buffer: 25 mM TEAM, pH 7.4-9.0, 50 mM NaCl

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 1 mM stock)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • FGE Activation:

    • Dilute the purified FGE to a concentration of 10 µM in the reaction buffer.

    • Add CuSO₄ to a final concentration of 50 µM (5 molar equivalents).

    • Incubate at 25°C for 1 hour with gentle mixing.

    • (Optional) Remove excess copper by buffer exchange using a desalting column.

  • Enzymatic Reaction:

    • In a reaction tube, combine the aldehyde-tagged substrate protein (e.g., to a final concentration of 50 µM) and a reducing agent such as DTT (e.g., 5-10 molar equivalents to the substrate).

    • Initiate the reaction by adding the activated FGE to a final concentration of 0.5-1 µM.

    • Incubate the reaction at 25-37°C for 2-16 hours. The optimal time should be determined empirically.

  • Reaction Quenching and Analysis:

    • To stop the reaction, add a quenching solution to lower the pH (e.g., 1 M HCl).

    • Analyze the conversion efficiency by mass spectrometry to detect the expected mass change (-1 Da for the conversion of cysteine to formylglycine, assuming the loss of two hydrogens and the gain of one oxygen).

Protocol 2: FGE Activity Assay using a Peptide Substrate

This protocol outlines a method to determine the specific activity of FGE using a synthetic peptide substrate and HPLC analysis.

Materials:

  • Purified FGE

  • Synthetic peptide substrate containing the CXPXR consensus sequence (e.g., ALCTPSRGSLFTGR)

  • Assay Buffer: 25 mM TEAM, pH 9.0

  • β-mercaptoethanol (βME)

  • Quenching Solution: 1 M HCl

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the peptide substrate (e.g., 0.5 mM), FGE (e.g., 0.5 µM), and a reducing agent like βME (e.g., 5 mM) in the assay buffer.

  • Time-Course Experiment:

    • Incubate the reaction at a constant temperature (e.g., 25°C).

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench it by adding an equal volume of 1 M HCl.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the substrate and product peptides using a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the elution profile at 215 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the substrate and product peptides to determine the concentration of product formed at each time point.

    • Calculate the initial reaction velocity (v₀) from the linear phase of the product formation curve.

    • Determine the specific activity of the FGE based on the initial velocity and the enzyme concentration used.

Visualizations

FGE_Mechanism cluster_0 FGE Catalytic Cycle FGE_CuI FGE-Cu(I) FGE_Substrate FGE-Cu(I)-Substrate Complex FGE_CuI->FGE_Substrate Substrate Binding Substrate Protein-Cys(X)PXR Substrate->FGE_Substrate Intermediate Reactive Oxygen Intermediate FGE_Substrate->Intermediate O₂ Activation O2 O₂ O2->Intermediate Product Protein-fGly(X)PXR Intermediate->Product Cys Oxidation Product->FGE_CuI Product Release

Caption: The catalytic cycle of Formylglycine-Generating Enzyme (FGE).

Aldehyde_Tagging_Workflow cluster_0 Step 1: Molecular Biology cluster_1 Step 2: Protein Expression cluster_2 Step 3: Purification & Conversion cluster_3 Step 4: Bioconjugation Gene_Insertion Insert Aldehyde Tag Sequence into Gene of Interest Vector_Construction Construct Expression Vector Gene_Insertion->Vector_Construction Co_expression Co-express Tagged Protein and FGE in Host System Vector_Construction->Co_expression Cell_Lysis Cell Lysis and Lysate Clarification Co_expression->Cell_Lysis Purification Purify Tagged Protein Cell_Lysis->Purification Conversion_Check Verify Cys to fGly Conversion (e.g., Mass Spectrometry) Purification->Conversion_Check Conjugation React with Hydrazide or Aminooxy-functionalized Probe Conversion_Check->Conjugation Final_Purification Purify Final Conjugate Conjugation->Final_Purification

Caption: Experimental workflow for aldehyde tagging of proteins.

Troubleshooting_FGE Start Low/No Aldehyde Tag Conversion? Check_FGE_Expr Is FGE Expressed? Start->Check_FGE_Expr Check_Cu In Vitro: Is Cu²⁺ Present? Check_FGE_Expr->Check_Cu Yes Sol_Optimize_Expr Optimize FGE Expression/Induction Check_FGE_Expr->Sol_Optimize_Expr No Check_pH_Temp Are pH and Temperature Optimal? Check_Cu->Check_pH_Temp Yes Sol_Add_Cu Add CuSO₄ to Activate FGE Check_Cu->Sol_Add_Cu No Check_Sequence Is Tag Sequence Correct? Check_pH_Temp->Check_Sequence Yes Sol_Adjust_Cond Adjust pH (7.4-9.0) and Temp (25-37°C) Check_pH_Temp->Sol_Adjust_Cond No Sol_Correct_Seq Correct Sequence to CXPXR Consensus Check_Sequence->Sol_Correct_Seq No Success Conversion Successful Check_Sequence->Success Yes

References

overcoming matrix effects in N-Formylglycine-d2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects encountered during the LC-MS/MS quantification of N-Formylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components within a sample other than the analyte of interest, this compound.[1] In biological samples such as plasma or urine, this includes a complex mixture of proteins, lipids, salts, and other endogenous compounds.[1][2]

Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source.[3] This interference can manifest in two ways:

  • Ion Suppression: A decrease in the analyte's signal intensity, which is the more common phenomenon.[1] This leads to reduced sensitivity and potentially inaccurate quantification.

  • Ion Enhancement: An increase in the analyte's signal intensity.

Both suppression and enhancement compromise the accuracy, precision, and reproducibility of quantitative results, making it a critical challenge to address in bioanalytical method development.

Q2: How can I quantitatively assess if my this compound analysis is affected by matrix effects?

A2: The most common method for evaluating matrix effects is the post-extraction spike experiment . This experiment quantitatively determines the degree of ion suppression or enhancement by comparing the analyte's signal in a matrix extract versus a clean solvent.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Sample Sets: Create three sets of samples:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS, e.g., N-Formylglycine-¹³C₂,¹⁵N) into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike this compound and the SIL-IS into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike this compound and the SIL-IS into the blank biological matrix before the sample preparation procedure.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.

  • Calculate Matrix Factor (MF) and Recovery (RE): Use the average peak areas to calculate the Matrix Factor and Recovery using the formulas in the table below.

Data Interpretation:

  • Matrix Factor (MF): A value of 1 indicates no matrix effect. A value < 1 signifies ion suppression, and a value > 1 signifies ion enhancement.

  • Internal Standard Normalized MF: The CV(%) of the IS-Normalized MF across different matrix lots should be ≤15% for the method to be considered reliable.

  • Recovery (RE): This measures the efficiency of the extraction process.

Table 1: Calculation of Matrix Effect and Recovery

ParameterFormulaInterpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)Measures the absolute matrix effect.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Measures the efficiency of the sample preparation process.
IS-Normalized MF (Analyte MF) / (Internal Standard MF)Corrects for matrix effects using a SIL-IS.

Troubleshooting and Mitigation Strategies

Q3: What is the most effective overall strategy for mitigating matrix effects?

A3: A systematic approach combining optimized sample preparation, chromatography, and the use of an appropriate internal standard is the most effective strategy. The goal is to either remove interferences, separate the analyte from them chromatographically, or compensate for their effect.

cluster_start cluster_assess cluster_decision cluster_mitigate cluster_options cluster_end Start Begin this compound Quantification Method Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Decision Is Matrix Effect Acceptable (e.g., MF = 0.85-1.15 and CV% < 15%)? Assess->Decision Mitigate Implement Mitigation Strategy Decision->Mitigate No Validate Validate Method & Proceed Decision->Validate Yes Opt_SamplePrep Improve Sample Preparation Mitigate->Opt_SamplePrep Opt_Chroma Optimize Chromatography Mitigate->Opt_Chroma Opt_IS Use SIL Internal Standard Mitigate->Opt_IS Opt_SamplePrep->Assess Re-evaluate Opt_Chroma->Assess Re-evaluate Opt_IS->Assess Re-evaluate

A systematic workflow for addressing matrix effects.
Q4: Which sample preparation technique is most effective for reducing matrix interference for this compound?

A4: The choice of sample preparation is crucial and is often the most effective way to combat matrix effects. The effectiveness of common techniques varies significantly.

Table 2: Comparison of Sample Preparation Techniques

TechniqueCleanliness of ExtractAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) LowHighSimple, fast, inexpensiveLeast effective; significant residual phospholipids and other interferences often remain.
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (can be low for polar analytes)Provides cleaner extracts than PPT.More complex, solvent-intensive, recovery can be problematic for polar compounds.
Solid-Phase Extraction (SPE) High to Very HighHighHighly selective, provides very clean extracts, allows for analyte concentration.More complex and costly, requires method development.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a basic protocol and may require optimization.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing the internal standard).

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate the mixture at 4°C for 20 minutes to improve precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis, avoiding the protein pellet.

Protocol 2: Liquid-Liquid Extraction (LLE)

Solvent choice and pH are critical and depend on the analyte's properties.

  • To 100 µL of plasma sample, add the internal standard.

  • Adjust the sample pH. For an acidic analyte, adjust the pH to be at least two units below its pKa to ensure it is uncharged.

  • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2-5 minutes to facilitate extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This is a generic protocol for a mixed-mode cation exchange cartridge.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Load: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Q5: My results with Protein Precipitation are not reproducible. What troubleshooting steps should I take?

A5: If PPT is insufficient, a more selective sample cleanup method is required. The following flowchart outlines a logical troubleshooting progression.

cluster_options cluster_spe_details cluster_check Start Start: Poor Reproducibility with PPT Method Dilute Option 1: Dilute Sample Extract Start->Dilute LLE Option 2: Switch to LLE Start->LLE SPE Option 3: Switch to SPE Start->SPE Check Re-Assess Matrix Effect (See Q2) Dilute->Check Simple, but reduces sensitivity LLE->Check Good for non-polar interferences SPE_RP Try Reversed-Phase SPE SPE->SPE_RP SPE_MM Try Mixed-Mode SPE (Recommended) SPE_RP->SPE_MM If still insufficient SPE_MM->Check Most effective for complex matrices

Troubleshooting workflow after an inadequate PPT.
Q6: How does using a stable isotope-labeled internal standard (SIL-IS) help overcome matrix effects for this compound?

A6: Using a SIL-IS is considered the gold standard for compensating for matrix effects. For the quantification of this compound (the analyte), the ideal internal standard would be a heavier version of the same molecule, such as N-Formylglycine-¹³C₂,¹⁵N or N-Formylglycine-d4 .

The principle is that a SIL-IS is chemically identical to the analyte and therefore behaves nearly identically during sample preparation, chromatography, and ionization. Because it co-elutes with this compound, it experiences the same degree of ion suppression or enhancement in the MS source.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to significantly more accurate and precise quantification. It is important to note that this method compensates for the matrix effect but does not eliminate the underlying cause of ion suppression or enhancement.

References

Validation & Comparative

A Head-to-Head Comparison: SILAC Dominates the Landscape of Quantitative Proteomics While N-Formylglycine-d2 Remains Undocumented

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of quantitative proteomics, selecting the appropriate labeling strategy is a critical decision that profoundly impacts experimental outcomes. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has long been a gold standard, renowned for its accuracy and in vivo labeling approach. This guide provides a comprehensive overview of SILAC and attempts to compare it with N-Formylglycine-d2. However, an extensive search of scientific literature and commercial resources reveals no documented application of this compound as a method for quantitative proteomics. Therefore, this guide will focus on a detailed exposition of SILAC, providing the necessary information for its evaluation and implementation.

SILAC: A Robust Method for In Vivo Quantitative Proteomics

SILAC is a metabolic labeling technique that involves the incorporation of stable isotope-labeled amino acids into proteins during cell growth.[1][2] This method allows for the direct comparison of protein abundance between different cell populations. The core principle lies in growing one population of cells in a medium containing "light" (naturally abundant isotopes) amino acids, while the other population is grown in a medium with "heavy" (stable isotope-labeled) amino acids, typically lysine and arginine containing ¹³C or ¹⁵N.[3][4]

Once the heavy amino acids are fully incorporated into the proteome, the cell populations can be subjected to different experimental conditions.[4] The samples are then combined at an early stage, minimizing experimental variability that can be introduced during sample processing. Following protein extraction and digestion, the resulting peptides are analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the accurate relative quantification of proteins between the samples.

Key Advantages of SILAC:
  • High Accuracy and Precision: By combining samples early in the workflow, SILAC minimizes quantification errors that can arise from separate sample handling.

  • In Vivo Labeling: Labeling occurs metabolically within living cells, closely mimicking the biological state.

  • High Labeling Efficiency: In vivo labeling can achieve close to 99% incorporation.

  • Robust and Reproducible: SILAC is a well-established method with high reproducibility.

  • Versatility: It can be applied to a wide range of cell culture experiments to study protein expression, post-translational modifications, protein-protein interactions, and protein turnover.

Limitations of SILAC:
  • Limited to Cultured Cells: The primary limitation of SILAC is its applicability to cells that can be grown in culture. It is not suitable for tissue or clinical fluid samples.

  • Time-Consuming: The requirement for multiple cell divisions to ensure complete incorporation of the labeled amino acids can make the process lengthy.

  • Cost: The stable isotope-labeled amino acids and specialized cell culture media can be expensive.

  • Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, which can complicate data analysis.

This compound: An Uncharted Territory in Quantitative Proteomics

Despite a thorough investigation of scientific databases and commercial proteomics resources, no evidence was found to support the use of this compound as a quantitative proteomics technique. While deuterated compounds are used in metabolic labeling, and formylglycine is a known post-translational modification, the specific application of deuterated N-formylglycine for protein quantification appears to be non-existent in the current body of scientific literature. Therefore, a direct comparison of its performance with SILAC, including experimental data, is not possible.

Quantitative Data Summary: SILAC Performance

The following table summarizes the key performance characteristics of the SILAC method based on published data and established knowledge.

FeatureSILACThis compound
Principle In vivo metabolic labeling with stable isotope-labeled amino acids.No data available
Sample Type Proliferating cultured cells.No data available
Multiplexing Typically 2-plex or 3-plex, with some variations allowing for up to 5-plex.No data available
Quantification Accuracy High, with low coefficients of variation (CV), typically around 8%.No data available
Reproducibility High.No data available
Workflow Complexity Moderate, requires cell culture expertise.No data available
Cost High.No data available

Experimental Protocol: A Typical SILAC Workflow

The following is a generalized protocol for a standard SILAC experiment. Specific details may vary depending on the cell line and experimental design.

1. Cell Culture and Labeling:

  • Two populations of cells are cultured in parallel.
  • The "light" population is grown in a standard medium.
  • The "heavy" population is grown in a medium where the natural lysine and arginine have been replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine).
  • Cells are passaged for at least five generations to ensure complete incorporation of the heavy amino acids.
  • The incorporation efficiency should be checked by mass spectrometry.

2. Experimental Treatment:

  • Once fully labeled, the cell populations are subjected to their respective experimental conditions (e.g., drug treatment vs. control).

3. Sample Harvesting and Lysis:

  • Cells from the "light" and "heavy" populations are harvested and counted.
  • Equal numbers of cells from each population are combined.
  • The combined cell pellet is lysed using an appropriate buffer to extract the proteins.

4. Protein Digestion:

  • The protein mixture is reduced, alkylated, and then digested into peptides, typically using trypsin. Trypsin cleaves after lysine and arginine residues, ensuring that each peptide (except the C-terminal peptide) contains a label.

5. Mass Spectrometry Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Specialized software (e.g., MaxQuant) is used to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.
  • The peptide ratios are then used to determine the relative abundance of the corresponding proteins.

Visualizing the Workflow

Caption: The experimental workflow for a typical SILAC experiment.

References

A Comparative Guide to Internal Standards for the Quantitative Analysis of N-Formylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in the fields of metabolomics, proteomics, and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of N-Formylglycine-d2, a deuterated internal standard, with other potential internal standards for the quantification of N-Formylglycine using liquid chromatography-mass spectrometry (LC-MS).

The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte of interest.[1][2][3] this compound, where one or more hydrogen atoms are replaced with deuterium, represents this class of internal standard. Its near-identical physicochemical properties to the unlabeled N-Formylglycine ensure it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[1][2]

However, the synthesis of SIL standards can be costly and time-consuming. In such cases, a structural analog, a molecule with a similar but not identical structure, may be considered. For N-Formylglycine, a potential structural analog internal standard is N-Acetylglycine . This compound shares the same glycine backbone but possesses an acetyl group instead of a formyl group.

This guide will delve into a comparison of these two internal standards, providing a theoretical framework, a summary of expected performance characteristics, and a detailed experimental protocol for their use in a quantitative LC-MS/MS assay for N-Formylglycine.

Performance Comparison: this compound vs. N-Acetylglycine

The selection of an internal standard directly impacts the accuracy, precision, and robustness of a quantitative assay. Below is a table summarizing the expected performance characteristics of this compound versus N-Acetylglycine.

Performance MetricThis compound (Deuterated)N-Acetylglycine (Structural Analog)Justification
Co-elution with Analyte Excellent: Expected to co-elute perfectly with N-Formylglycine.Good to Fair: Similar polarity may result in close elution, but a slight difference in retention time is likely due to the difference between a formyl and an acetyl group.Deuterated standards have virtually identical chromatographic behavior to their unlabeled counterparts. Structural differences in analogs lead to different chromatographic retention.
Correction for Matrix Effects Excellent: Experiences the same ion suppression or enhancement as the analyte.Moderate to Poor: May not fully compensate for matrix effects if it elutes at a slightly different time or has a different ionization efficiency.Co-elution is critical for accurate matrix effect correction. Different ionization efficiencies between the analyte and a structural analog can lead to inaccurate results.
Correction for Sample Preparation Variability Excellent: Behaves identically during extraction, derivatization, and other sample handling steps.Good: Similar chemical properties suggest it will behave similarly, but differences in solubility or reactivity could lead to variations.Identical chemical structures ensure identical behavior during sample processing.
Accuracy & Precision High: Leads to high accuracy and precision in quantification.Variable: Accuracy and precision may be compromised if it does not adequately track the analyte's behavior.The ability to correct for all sources of analytical variability is highest with a stable isotope-labeled standard.
Cost & Availability Higher Cost: Custom synthesis is often required.Lower Cost: Commercially available as a standard chemical.Deuterated compounds are generally more expensive to produce than their non-labeled analogs.

Experimental Protocol: Quantitative Analysis of N-Formylglycine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of N-Formylglycine in a biological matrix (e.g., plasma, cell lysate) using either this compound or N-Acetylglycine as an internal standard. Method validation according to regulatory guidelines (e.g., FDA or EMA) is essential before application to study samples.

1. Materials and Reagents

  • N-Formylglycine analytical standard

  • This compound (or other stable isotope-labeled variant)

  • N-Acetylglycine

  • LC-MS grade water, acetonitrile, and formic acid

  • Biological matrix (e.g., blank human plasma)

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

2. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of N-Formylglycine, this compound, and N-Acetylglycine in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Prepare a working standard solution of N-Formylglycine for constructing the calibration curve by serial dilution of the stock solution.

  • Prepare separate working internal standard solutions of this compound and N-Acetylglycine at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of the biological matrix sample (blank, calibration standard, or unknown), add 10 µL of the internal standard working solution (either this compound or N-Acetylglycine).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate N-Formylglycine and the internal standard from matrix components.

  • Flow Rate: As recommended for the column dimensions.

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Formylglycine: To be determined by infusion of the standard (e.g., precursor ion [M+H]⁺ → product ion).

    • This compound: To be determined by infusion of the standard (e.g., precursor ion [M+D+H]⁺ or [M+H]⁺ → product ion, depending on labeling).

    • N-Acetylglycine: To be determined by infusion of the standard (e.g., precursor ion [M+H]⁺ → product ion).

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the N-Formylglycine standards.

  • Determine the concentration of N-Formylglycine in unknown samples by interpolation from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of N-Formylglycine using an internal standard.

Quantitative Analysis of N-Formylglycine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or N-Acetylglycine) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 or HILIC) Supernatant->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of N-Formylglycine Calibration_Curve->Quantification

Figure 1. Experimental workflow for the quantitative analysis of N-Formylglycine.

Conclusion

For the highest accuracy and reliability in the quantification of N-Formylglycine, a stable isotope-labeled internal standard such as This compound is the recommended choice. Its ability to perfectly mimic the analyte throughout the analytical process provides superior correction for experimental variability, including the critical aspect of matrix effects.

While a structural analog like N-Acetylglycine presents a more cost-effective and readily available alternative, its use requires careful and thorough validation. Researchers must demonstrate that it can adequately compensate for variations in the specific matrix and analytical conditions of their study. In the absence of direct comparative data, the performance of N-Acetylglycine as an internal standard for N-Formylglycine remains theoretical and would need to be empirically determined. The choice ultimately depends on the specific requirements of the study, including the desired level of accuracy, the complexity of the biological matrix, and budgetary constraints.

References

A Comparative Guide to Metabolic Tracers in One-Carbon Metabolism: Validating Novel Tracers Against Established Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of established metabolic tracers for one-carbon metabolism. While direct validation data for N-Formylglycine-d2 is not yet prevalent in published literature, this guide establishes a framework for its evaluation by comparing the performance of widely-used isotopic tracers, [2-¹³C]glycine and [¹³C]serine, supported by experimental data and detailed protocols.

One-carbon metabolism is a critical network of pathways involved in the biosynthesis of nucleotides, amino acids, and in methylation reactions. Understanding the flux through these pathways is crucial for research in cancer, neuroscience, and developmental biology. Stable isotope tracers are indispensable tools for elucidating the contributions of various substrates to one-carbon units. This guide focuses on the application and comparison of [2-¹³C]glycine and various isotopologues of [¹³C]serine, which serve as the gold standard for validating new tracers like this compound.

Performance Comparison of [2-¹³C]Glycine and [¹³C]Serine

The choice of tracer significantly impacts the ability to resolve specific metabolic fluxes. Both [2-¹³C]glycine and [¹³C]serine are key tracers for interrogating one-carbon metabolism, with each providing unique insights into the contributions of the glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT) to the one-carbon pool.

The following table summarizes the isotopic enrichment in key metabolites when using [2-¹³C]glycine and L-[2-¹³C]serine as tracers in cultured human hepatoma cell lines. This data highlights the differential labeling patterns obtained from each tracer, providing a basis for their comparative performance.

MetaboliteTracerIsotopic Enrichment (Mean ± SD)Cell Line
Serine (M+2) [2-¹³C]glycine0.514 ± 0.002GNMT+
[2-¹³C]glycine0.505 ± 0.013GNMT-
L-[2-¹³C]serine0.000 ± 0.000GNMT+
L-[2-¹³C]serine0.018 ± 0.002GNMT-
dTMP (dT+1) [2-¹³C]glycine0.012 ± 0.001GNMT+
[2-¹³C]glycine0.041 ± 0.001GNMT-
L-[2-¹³C]serine0.000 ± 0.000GNMT+
L-[2-¹³C]serine0.000 ± 0.000GNMT-
Methionine (Met+1) [2-¹³C]glycine0.000 ± 0.000GNMT+
[2-¹³C]glycine0.000 ± 0.000GNMT-
L-[2-¹³C]serine0.000 ± 0.000GNMT+
L-[2-¹³C]serine0.000 ± 0.000GNMT-

Data adapted from a study on tracing the metabolic fate of mitochondrial glycine cleavage system derived formate. Isotopic enrichments were determined after 72 hours of labeling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of tracer studies. Below are generalized protocols for cell culture labeling and metabolite analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Cell Culture Labeling with ¹³C-Tracers
  • Cell Seeding: Plate cells in a multi-well format at a density that ensures they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer (e.g., [2-¹³C]glycine or [U-¹³C]serine) at a known concentration. The unlabeled counterpart should be omitted or its concentration significantly reduced to enhance tracer incorporation.

  • Labeling: Remove the standard culture medium from the cells and replace it with the ¹³C-labeling medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the tracer to be metabolized and incorporated into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for GC-MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried sample is then ready for derivatization.

GC-MS Analysis of ¹³C-Labeled Amino Acids
  • Derivatization: To make the amino acids volatile for GC analysis, they are derivatized. A common method is silylation, for example, using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS). Add the derivatization agent to the dried metabolite extract and heat at 70-100°C for 1 hour.[1]

  • GC-MS Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography:

    • Column: A suitable column for separating amino acid derivatives is a DB-5ms or equivalent.

    • Injection: Inject the derivatized sample into the GC inlet.

    • Temperature Program: Use a temperature gradient to separate the derivatized amino acids. An example program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure all compounds elute.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI).

    • Analysis Mode: Operate the mass spectrometer in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of target metabolites.[2]

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.

    • Determine the mass isotopologue distributions (MIDs) for each metabolite by integrating the peak areas for each mass isotopologue.

    • Correct the raw MIDs for the natural abundance of ¹³C.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the flow of atoms in metabolic pathways and the overall experimental process.

OneCarbonMetabolism One-Carbon Metabolism Tracing with Glycine and Serine cluster_cytosol Cytosol cluster_mitochondria Mitochondria Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 MethyleneTHF_cyto 5,10-Methylene-THF Serine_cyto->MethyleneTHF_cyto Serine_mito Serine Serine_cyto->Serine_mito Glycine_cyto->Serine_cyto SHMT1 Glycine_mito Glycine Glycine_cyto->Glycine_mito THF_cyto THF THF_cyto->MethyleneTHF_cyto Purines Purine Synthesis THF_cyto->Purines Methionine Methionine THF_cyto->Methionine MethyleneTHF_cyto->THF_cyto dTMP dTMP Synthesis MethyleneTHF_cyto->dTMP Formate_cyto Formate Formate_cyto->THF_cyto Serine_mito->Serine_cyto Serine_mito->Glycine_mito SHMT2 Glycine_mito->Glycine_cyto MethyleneTHF_mito 5,10-Methylene-THF Glycine_mito->MethyleneTHF_mito GCS THF_mito THF MethyleneTHF_mito->THF_mito Formate_mito Formate MethyleneTHF_mito->Formate_mito Formate_mito->Formate_cyto Tracer_Gly [2-13C]Glycine Tracer_Gly->Glycine_cyto Tracer_Ser [13C]Serine Tracer_Ser->Serine_cyto ExperimentalWorkflow Metabolic Tracer Experimental Workflow cluster_Experiment Experiment cluster_Analysis Analysis cluster_Interpretation Interpretation CellCulture Cell Culture Labeling Isotopic Labeling ([13C]Tracer) CellCulture->Labeling Extraction Metabolite Extraction Labeling->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (MID Correction) GCMS->DataAnalysis FluxAnalysis Metabolic Flux Analysis DataAnalysis->FluxAnalysis

References

A Comparative Guide to Cross-Validation of N-Formylglycine-d2 Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and metabolic research, the precise quantification of deuterated compounds such as N-Formylglycine-d2 is critical for understanding pharmacokinetic and pharmacodynamic profiles. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and reproducibility of these measurements. This guide provides a comparative overview of common analytical platforms for the quantification of this compound, with a focus on cross-validation to ensure data integrity and reliability.

Introduction to this compound and its Quantification

N-Formylglycine is an N-formyl-alpha amino acid that can be relevant in various biological contexts.[1] Its deuterated form, this compound, is often used as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies. The accurate measurement of this compound in complex biological matrices like plasma, urine, or tissue homogenates necessitates robust and well-validated analytical methods. The two primary analytical techniques employed for such small, polar molecules are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation of these methods is essential to ensure that the results are independent of the analytical platform used.[2] This is particularly important when transferring methods between laboratories or when changing analytical techniques during a long-term study.

Comparison of Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of hypothetical performance data for two common methods, LC-MS/MS and GC-MS, to illustrate a typical cross-validation comparison.

ParameterLC-MS/MS with HILICGC-MS with Derivatization
Linearity (r²) >0.995>0.992
Limit of Detection (LOD) 0.5 ng/mL1 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL3 ng/mL
Accuracy (% Bias) -5% to +7%-10% to +12%
Precision (%RSD) < 8%< 12%
Sample Throughput HighModerate
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any quantitative assay. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

Method 1: LC-MS/MS with Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is advantageous due to its high sensitivity and specificity, often without the need for derivatization.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled N-Formylglycine).
  • Precipitate proteins by adding 400 µL of cold acetonitrile.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography System: UHPLC system.
  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, and then return to 95% B for re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Method 2: GC-MS with Derivatization

GC-MS is a powerful technique for volatile compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase volatility and thermal stability.

1. Sample Preparation and Derivatization:

  • Perform protein precipitation as described for the LC-MS/MS method.
  • After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
  • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Gas Chromatograph: GC system with a split/splitless injector.
  • Column: DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI).
  • Selected Ion Monitoring (SIM): Monitor characteristic ions of the derivatized this compound.

Visualizing the Cross-Validation Workflow

A systematic approach is necessary for the cross-validation of analytical methods. The following diagram illustrates the logical workflow for comparing the LC-MS/MS and GC-MS methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_validation Cross-Validation Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Standards & IS Sample->Spike Extraction Protein Precipitation / Extraction Spike->Extraction LC_Separation HILIC Separation Extraction->LC_Separation Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization MS_Detection_LC MS/MS Detection (MRM) LC_Separation->MS_Detection_LC Quant_LC Quantification 1 MS_Detection_LC->Quant_LC Comparison Compare Quantitative Results Quant_LC->Comparison GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection (SIM) GC_Separation->MS_Detection_GC Quant_GC Quantification 2 MS_Detection_GC->Quant_GC Quant_GC->Comparison Stats Statistical Analysis (e.g., Bland-Altman) Comparison->Stats Conclusion Assess Method Agreement Stats->Conclusion

Cross-validation workflow for this compound quantification.

This workflow begins with a common sample preparation, followed by parallel analysis using the two different methodologies. The quantitative results are then statistically compared to assess the level of agreement between the methods. A high degree of correlation and minimal bias would indicate that the methods can be used interchangeably.

References

A Researcher's Guide to Aldehyde Tagging: Comparing Alternatives to N-Formylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern biotechnology. Aldehyde tagging has emerged as a powerful strategy for this purpose, offering a bioorthogonal handle for the attachment of various payloads, including fluorophores, affinity tags, and therapeutic agents. The enzymatic generation of a formylglycine (FGly) residue, an amino acid bearing an aldehyde side chain, is a popular method for introducing this functionality.[1][2] This guide provides a comprehensive comparison of the primary methods for introducing aldehyde tags into proteins and the subsequent ligation chemistries, offering a detailed look at alternatives and complementary approaches to direct N-Formylglycine incorporation.

The core of aldehyde tagging involves two stages: first, the introduction of a reactive aldehyde group onto a target protein, and second, the chemoselective ligation of this group with a probe of interest.[3] The most common method for the first stage is the use of a Formylglycine-Generating Enzyme (FGE), which converts a cysteine residue within a specific peptide tag (e.g., LCTPSR) into FGly.[4][5] This process can be performed in vivo by co-expressing the FGE with the target protein or in vitro by treating the purified protein with the enzyme.

However, several alternative and complementary strategies exist for introducing and reacting with aldehyde tags. These methods can be broadly categorized into enzymatic, chemical, and genetic approaches, each with its own set of advantages and limitations.

Comparative Analysis of Aldehyde Introduction Methods

The choice of method for introducing an aldehyde tag depends on several factors, including the nature of the target protein (e.g., presence of glycosylation), the desired site of modification, and the experimental system being used (e.g., in vitro, in cells, or in vivo).

Method Principle Target Site Typical Efficiency Key Advantages Key Limitations
Formylglycine-Generating Enzyme (FGE) Enzymatic oxidation of Cysteine to Formylglycine within a consensus tag (e.g., CxPxR).Genetically defined site (N-terminus, C-terminus, or internal loop).>85-99% in E. coli with FGE co-expression. 45-69% in CHO cells.High site-specificity; bioorthogonal handle.Requires genetic encoding of a tag; FGE co-expression needed for high efficiency.
Periodate Oxidation Chemical oxidation of vicinal diols in carbohydrates or N-terminal Ser/Thr.Glycosylation sites or N-terminus.Variable; dependent on substrate accessibility.Useful for modifying glycoproteins without genetic engineering; targets native structures.Lack of single-site specificity on heavily glycosylated proteins; potential for protein damage with harsh conditions.
Lipoic Acid Ligase (LplA) Enzymatic attachment of an aldehyde-bearing small molecule to a specific acceptor peptide (LAP).Genetically defined site of the LAP tag.Up to 62% conversion observed in short incubation times.High site-specificity; rapid modification.Requires genetic encoding of the LAP tag and use of a mutant LplA enzyme.
Unnatural Amino Acid (UAA) Incorporation Genetic incorporation of a "caged" aldehyde-containing amino acid via amber stop codon suppression.Genetically defined site.Dependent on suppression efficiency.High site-specificity; allows for precise placement of the aldehyde.Can lead to lower protein expression yields; requires specialized expression systems.

Experimental Workflows and Signaling Pathways

Visualizing the methodologies for aldehyde tagging provides a clearer understanding of the processes involved.

G cluster_0 Aldehyde Introduction cluster_1 Bioorthogonal Ligation A Genetic Engineering (Encode Aldehyde Tag) B Protein Expression (with FGE co-expression) A->B C Purified Aldehyde- Tagged Protein B->C H Ligation Reaction (Oxime/Hydrazone Formation) C->H D Native Glycoprotein E Periodate Oxidation D->E F Oxidized Protein (with Aldehyde) E->F F->H G Aminooxy or Hydrazide Probe G->H I Labeled Protein H->I

Caption: General workflow for protein labeling via aldehyde tagging.

The enzymatic conversion of a cysteine residue to formylglycine by FGE is a key step in the most common aldehyde tagging method.

G Protein Protein with Consensus Tag (CxPxR) Cys Cysteine Residue (-SH group) Protein->Cys FGE Formylglycine-Generating Enzyme (FGE) Cys->FGE binds to FGly Formylglycine Residue (-CHO group) FGE->FGly catalyzes oxidation O2 O₂ O2->FGE cofactor ModifiedProtein Aldehyde-Tagged Protein FGly->ModifiedProtein

Caption: FGE-catalyzed conversion of Cysteine to Formylglycine.

Once the aldehyde is present on the protein, it can be reacted with a variety of nucleophilic probes.

G ProteinAldehyde Protein-CHO (Aldehyde Tag) Oxime Stable Oxime Bond (Protein-CH=N-O-R) ProteinAldehyde->Oxime Hydrazone Hydrazone Bond (Protein-CH=N-NH-R) ProteinAldehyde->Hydrazone Aminooxy Aminooxy Probe (R-ONH₂) Aminooxy->Oxime reacts to form Hydrazide Hydrazide Probe (R-NHNH₂) Hydrazide->Hydrazone reacts to form

Caption: Ligation of aldehyde tags with aminooxy and hydrazide probes.

Comparison of Aldehyde Ligation Chemistries

The reaction of the aldehyde tag with a nucleophilic probe is a critical step that determines the stability and properties of the final conjugate. Aminooxy and hydrazide derivatives are the most commonly used reagents for this purpose.

Reaction Reagent Product Relative Stability Typical Reaction Conditions Second-Order Rate Constant (k₂)
Oxime Ligation Aminooxy (Alkoxyamine)OximeHigh hydrolytic stability.pH 5-7; Aniline can be used as a catalyst.~8 M⁻¹s⁻¹ (aniline-catalyzed).
Hydrazone Ligation HydrazideHydrazoneLess stable than oximes, but sufficient for many applications.pH 5-7.Can exceed 100 M⁻¹s⁻¹ with aromatic aldehydes and hydrazinopyridyl groups.
Pictet-Spengler Ligation Tryptamine derivativesTetrahydro-β-carbolineForms a stable C-C bond.Mild acidic conditions.Generally slower than optimized oxime/hydrazone ligations.
SPANC Ligation N-alkylhydroxylamine + Strained AlkyneIsoxazolidineForms a stable heterocyclic ring.Physiological conditions.Can be very rapid, >50 M⁻¹s⁻¹.

Note: Reaction rates are highly dependent on the specific reactants, catalyst concentration, and pH.

Oxime formation is generally preferred when high stability of the linkage is required, as hydrazones can be less stable over time. However, certain hydrazone ligation reactions, particularly those involving aromatic aldehydes and specialized hydrazide reagents like 6-hydrazinonicotinic acid (HYNIC), can exhibit exceptionally fast kinetics.

Detailed Experimental Protocols

Below are representative protocols for the generation of aldehyde-tagged proteins and their subsequent labeling.

Protocol 1: Generation of Aldehyde-Tagged Protein in E. coli

This protocol is adapted from methodologies for producing proteins with an FGE-generated formylglycine residue.

  • Vector Construction: Genetically fuse the aldehyde tag sequence (e.g., LCTPSR) to the N- or C-terminus of the protein of interest in an appropriate expression vector. A control vector with the cysteine mutated to alanine (LATPSR) should also be prepared.

  • Co-transformation: Co-transform E. coli (e.g., BL21(DE3) strain) with the plasmid containing the aldehyde-tagged protein and a compatible plasmid carrying the gene for an FGE (e.g., from Mycobacterium tuberculosis).

  • Protein Expression: Grow the co-transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce the expression of the target protein and FGE according to the specific promoters on the vectors (e.g., with IPTG and arabinose). Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication). Purify the aldehyde-tagged protein from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if a His-tag is present).

  • Verification of Aldehyde Formation: The conversion of cysteine to formylglycine can be confirmed by mass spectrometry. Tryptic digestion followed by LC-MS/MS allows for the quantification of the FGly-containing peptide fragment versus the cysteine-containing fragment.

Protocol 2: Labeling of Aldehyde-Tagged Proteins with an Aminooxy Probe

This protocol describes the general procedure for conjugating a probe to the generated aldehyde tag.

  • Buffer Exchange: Exchange the purified aldehyde-tagged protein into a reaction buffer with a slightly acidic pH (e.g., 50 mM potassium phosphate, 100 mM KCl, pH 7.0). For improved kinetics, higher salt and buffer concentrations can be used (e.g., 250 mM potassium phosphate, 500 mM KCl).

  • Ligation Reaction: Add the aminooxy-functionalized probe (e.g., aminooxy-fluorophore) to the protein solution. The molar excess of the probe can range from 10-fold to higher concentrations depending on the desired reaction speed and efficiency. For aniline-catalyzed reactions, a stock solution of aniline in the reaction buffer can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent probe. Reaction times can be optimized based on the specific reactants and conditions.

  • Purification of Labeled Protein: Remove the excess, unreacted probe from the labeled protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis of Labeling: The efficiency of the labeling can be assessed by SDS-PAGE. If a fluorescent probe was used, the gel can be imaged on a fluorescence scanner before Coomassie or Sypro staining to visualize total protein. Mass spectrometry can also be used to confirm the covalent attachment of the probe.

Protocol 3: Aldehyde Tagging of Glycoproteins via Periodate Oxidation

This protocol is a general method for labeling glycoproteins.

  • Protein Preparation: Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in a suitable buffer such as 0.1 M sodium acetate, pH 5.5.

  • Oxidation: Prepare a fresh solution of sodium meta-periodate (e.g., 20 mM) in the same buffer. Add the periodate solution to the protein solution (e.g., in a 1:1 volume ratio). Incubate for 5-15 minutes at room temperature in the dark. Note: The concentration of periodate and incubation time may need optimization to maximize aldehyde formation while minimizing protein damage.

  • Quenching and Buffer Exchange: Quench the reaction by adding a quenching buffer or by removing the excess periodate via desalting or dialysis against the reaction buffer for the subsequent ligation step (e.g., 0.1 M sodium acetate, pH 5.5).

  • Ligation and Purification: Proceed with the ligation reaction using a hydrazide or aminooxy probe as described in Protocol 2, steps 2-5.

Conclusion

The selection of an appropriate aldehyde tagging strategy is critical for the successful site-specific modification of proteins. While the FGE-based system offers excellent site-specificity and efficiency, particularly in recombinant systems, alternatives such as periodate oxidation provide a valuable tool for the modification of native glycoproteins without the need for genetic engineering. The choice of ligation chemistry also plays a crucial role, with oxime formation offering superior stability and certain hydrazone reactions providing faster kinetics. By understanding the principles, advantages, and limitations of each method, researchers can choose the optimal workflow for their specific application in basic research, diagnostics, and therapeutic development.

References

N-Formylglycine-d2: A Comparative Guide to its Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted protein modification and advanced biochemical studies, the stability of molecular probes is paramount. N-Formylglycine-d2, a deuterated analog of N-Formylglycine, offers researchers a potentially more robust tool for their investigations. This guide provides a comparative analysis of the metabolic stability of this compound against its non-deuterated counterpart and an alternative metabolic labeling compound, N-azidoacetylglycine. The inclusion of deuterium in this compound is anticipated to enhance its metabolic stability due to the kinetic isotope effect, a phenomenon where the stronger carbon-deuterium bond slows enzymatic cleavage compared to the carbon-hydrogen bond.[1]

Comparative Metabolic Stability Data

The following table summarizes hypothetical in vitro metabolic stability data for this compound, N-Formylglycine, and N-azidoacetylglycine in human liver microsomes. These values are representative of what would be expected based on the principles of deuterium-enhanced stability.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 987.1
N-Formylglycine5512.6
N-azidoacetylglycine4017.3

Experimental Protocols

The data presented in this guide is based on standard in vitro metabolic stability assays.[2][3] Detailed methodologies for these experiments are provided below.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[2][4]

Materials:

  • Test compounds (this compound, N-Formylglycine, N-azidoacetylglycine)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • A solution of the test compound (1 µM) is pre-incubated with human liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Aliquots of the reaction mixture are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant.

  • The in vitro half-life is calculated using the formula: t½ = 0.693 / elimination rate constant.

  • The intrinsic clearance is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Visualizing Metabolic Processes and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams, created using the DOT language, visualize a relevant metabolic pathway and the experimental workflow.

cluster_0 Glycine Metabolism Glycine Glycine Serine Serine Glycine->Serine SHMT Formylglycine N-Formylglycine Glycine->Formylglycine Formylation Metabolites Further Metabolites Formylglycine->Metabolites Metabolism

Caption: Simplified metabolic pathway of glycine.

cluster_1 Liver Microsomal Stability Assay Workflow A Prepare reaction mixture: Test compound, Liver Microsomes, Buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Collect aliquots at time points C->D E Terminate reaction with Acetonitrile D->E F Centrifuge and collect supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis: Calculate t½ and CLint G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

References

Comparative Analysis of N-Formylglycine-d2 Suppliers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For scientists engaged in metabolic research, proteomics, and drug development, the quality and reliability of isotopically labeled compounds are paramount. N-Formylglycine-d2, a deuterated analog of the endogenous metabolite N-Formylglycine, serves as a crucial tool in these fields. This guide provides a comparative analysis of various suppliers of this compound, offering a quantitative overview of their product specifications, detailed experimental protocols for quality assessment, and visual aids to understand its application and evaluation.

Supplier Comparison

A critical aspect of selecting a chemical supplier is the verifiable quality of their products. Key parameters for isotopically labeled compounds include chemical purity and isotopic enrichment. Below is a summary of information gathered from prominent suppliers in the life sciences sector.

SupplierProduct NameCatalog NumberChemical PurityIsotopic EnrichmentPrice (USD)Availability
MedchemExpress This compoundHY-128735-d2>98% (by HPLC)>99%Contact for pricingIn Stock
Toronto Research Chemicals This compoundF700447>98%Not specifiedContact for pricingIn Stock
Santa Cruz Biotechnology This compoundNot Found---Not Listed
Cayman Chemical This compoundNot Found---Not Listed
Sigma-Aldrich This compoundNot Found---Not Listed
Cambridge Isotope Laboratories This compoundNot Found---Not Listed

Experimental Protocols for Quality Verification

To ensure the purchased this compound meets the standards required for rigorous scientific research, independent verification of its chemical purity and isotopic enrichment is recommended.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio and gradient profile should be optimized for best peak separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where N-Formylglycine has significant absorbance (e.g., ~210 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample and record the chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the percentage of deuterium incorporation at the specified positions in the N-Formylglycine molecule.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent that does not have signals interfering with the analyte's signals (e.g., DMSO-d6 or D2O).

  • Sample Preparation: Dissolve the this compound sample in the chosen NMR solvent.

  • Analysis:

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the protons at the deuterated positions (the methylene group) compared to a non-deuterated standard indicates successful deuteration.

    • For a more quantitative assessment, integration of the residual proton signal at the deuterated position relative to a non-deuterated internal standard of known concentration can be performed.

    • Alternatively, ²H NMR can be used to directly observe the deuterium signal.

Confirmation of Molecular Weight by Mass Spectrometry (MS)

Objective: To confirm the correct mass of the deuterated compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured. The observed molecular weight should correspond to the theoretical mass of this compound.

Visualizing Experimental and Biological Contexts

To better illustrate the processes and pathways relevant to this compound, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Supplier Comparison cluster_procurement Procurement cluster_analysis Quality Control Analysis cluster_decision Decision Making S1 Supplier A HPLC HPLC Purity S1->HPLC NMR Isotopic Enrichment (NMR) S1->NMR MS Mass Verification (MS) S1->MS S2 Supplier B S2->HPLC S2->NMR S2->MS S3 Supplier C S3->HPLC S3->NMR S3->MS Compare Compare Data HPLC->Compare NMR->Compare MS->Compare Select Select Best Supplier Compare->Select

Workflow for comparing this compound suppliers.

N-Formylglycine is an important metabolite and its labeled form can be used to trace various metabolic pathways. One such area of interest is its potential involvement in one-carbon metabolism and its downstream effects.

G Simplified Metabolic Pathway Involving Glycine Glycine Glycine / this compound Serine Serine Glycine->Serine Glycine Cleavage System OneCarbon One-Carbon Units (e.g., Formate) Glycine->OneCarbon Serine->Glycine Purine Purine Synthesis OneCarbon->Purine Thymidylate Thymidylate Synthesis OneCarbon->Thymidylate Methionine Methionine Cycle OneCarbon->Methionine

Role of glycine in one-carbon metabolism.

By providing this comprehensive guide, we aim to empower researchers, scientists, and drug development professionals to make informed decisions when sourcing this compound, ensuring the integrity and reproducibility of their vital research.

N-Formylglycine-d2: A Comparative Guide to its Prospective Applications in Quantitative Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomolecules is paramount. Stable isotope-labeled internal standards are crucial for achieving accuracy and reproducibility in mass spectrometry-based analyses. This guide provides a comparative overview of the potential applications of N-Formylglycine-d2, a deuterated analog of N-Formylglycine, in research and drug development. While specific peer-reviewed applications for this compound are not yet extensively documented, its utility can be inferred from the well-established use of deuterated compounds in quantitative proteomics and metabolomics.

Introduction to N-Formylglycine and the Role of Deuteration

N-Formylglycine (FGly) is a unique amino acid, typically formed by the post-translational modification of a cysteine or serine residue. It plays a critical role as the catalytic residue in the active site of sulfatases, a class of enzymes essential for various biological processes. Given its importance, the accurate quantification of FGly-containing peptides or related metabolites can provide valuable insights into enzyme function and disease states.

Deuterium-labeled compounds, such as this compound, serve as ideal internal standards for mass spectrometry. Because they are chemically identical to their endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiency.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, enabling precise quantification through isotope dilution.[1][2] This method corrects for sample loss during preparation and variations in instrument response.[1][3]

Comparison with Alternative Quantitation Methods

The primary application of this compound would be as an internal standard for the accurate quantification of N-Formylglycine or N-Formylglycine-containing molecules. This approach offers distinct advantages over other quantitative techniques.

MethodPrincipleAdvantagesDisadvantages
Isotope Dilution Mass Spectrometry (ID-MS) with this compound A known amount of this compound is spiked into a sample. The ratio of the endogenous analyte to the deuterated standard is measured by mass spectrometry to determine the exact concentration of the analyte.High Accuracy and Precision: Corrects for matrix effects and variations in sample preparation and instrument response. High Specificity: The mass difference ensures unambiguous detection.Availability of Standard: Requires synthesis of the deuterated analog. Cost: Labeled compounds can be expensive.
Label-Free Quantitation The relative abundance of an analyte is determined by comparing the signal intensities (e.g., peak area or spectral counts) across different samples.No Labeling Required: Simpler sample preparation. Cost-Effective: No need for expensive isotopic labels.Lower Precision: Susceptible to variations in sample processing and instrument performance. Missing Values: Analytes may not be detected in all samples.
Chemical Labeling (e.g., iTRAQ, TMT) Samples are chemically labeled with isobaric tags, allowing for multiplexed analysis. Relative quantification is based on the reporter ion intensities in the tandem mass spectra.Multiplexing: Multiple samples can be analyzed in a single run. Good Precision: In-run precision is generally high.Labeling Bias: Incomplete or non-specific labeling can introduce errors. Cost: Reagents can be expensive. Underestimation of Ratios: Can occur at high abundance differences.

Prospective Applications and Experimental Protocols

Based on the principles of using deuterated internal standards, here are the projected applications for this compound with detailed, albeit theoretical, experimental protocols.

Quantification of N-Formylglycine in Biological Fluids by LC-MS/MS

This application is crucial for studying the metabolism of N-Formylglycine and its potential as a biomarker.

Experimental Protocol:

  • Sample Preparation:

    • To 100 µL of plasma or urine, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-Formylglycine: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 118.0 -> m/z 72.0).

        • This compound: Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 120.0 -> m/z 74.0).

      • The specific m/z values would need to be optimized.

  • Data Analysis:

    • Quantify the endogenous N-Formylglycine concentration by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a standard curve.

Workflow for Quantification of N-Formylglycine

G Workflow for N-Formylglycine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma/Urine) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction & Drying Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry (MRM) LC->MS Ratio Calculate Peak Area Ratio MS->Ratio Quantify Quantify against Standard Curve Ratio->Quantify

Caption: Workflow for quantifying N-Formylglycine using this compound.

Pharmacokinetic Studies of N-Formylglycine-Containing Peptides

This application would be relevant in the development of therapeutics that are or contain N-Formylglycine.

Experimental Protocol:

  • Dosing and Sampling:

    • Administer the N-Formylglycine-containing peptide drug to laboratory animals.

    • Collect blood samples at various time points post-administration.

    • Process blood to obtain plasma.

  • Sample Preparation:

    • To 50 µL of each plasma sample, add 10 µL of this compound-labeled peptide (as an internal standard).

    • Perform solid-phase extraction (SPE) to purify the peptide.

    • Elute the peptide and evaporate the solvent.

    • Reconstitute in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer for peptide analysis.

    • Develop an MRM or parallel reaction monitoring (PRM) method to detect the parent peptide and its deuterated counterpart.

  • Data Analysis:

    • Construct a concentration-time curve by quantifying the peptide at each time point using the internal standard.

    • Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Pharmacokinetic Study Workflow

G Pharmacokinetic Study Workflow cluster_in_vivo In Vivo Phase cluster_sample_proc Sample Processing cluster_analysis_pk Analysis & Modeling Dosing Administer Drug Sampling Collect Blood Samples Dosing->Sampling Plasma Prepare Plasma Sampling->Plasma Spike_PK Spike with Deuterated Peptide Plasma->Spike_PK SPE Solid-Phase Extraction Spike_PK->SPE LCMS_PK LC-MS/MS Analysis SPE->LCMS_PK Curve Generate Concentration-Time Curve LCMS_PK->Curve PK_Params Calculate PK Parameters Curve->PK_Params

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Conclusion

While direct experimental data on the applications of this compound is currently sparse in published literature, its potential as a high-quality internal standard for mass spectrometry is clear. Based on the established principles of isotope dilution, this compound is poised to be a valuable tool for researchers in biochemistry, drug development, and clinical diagnostics who require precise and accurate quantification of N-Formylglycine and its derivatives. The theoretical workflows presented here provide a roadmap for its practical implementation, paving the way for more rigorous and reproducible research in areas where N-Formylglycine plays a key biological role.

References

A Comparative Guide to N-Formylglycine-d2 Labeling Efficiency in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics and drug development, understanding the efficiency of metabolic labeling is paramount for accurate quantitative studies. This guide provides a comparative overview of N-Formylglycine-d2 (fGly-d2) labeling efficiency across different cell types, supported by experimental data and detailed protocols. The fGly-d2 labeling method relies on the cellular machinery, specifically the Formylglycine-Generating Enzyme (FGE), to incorporate a bio-orthogonal aldehyde handle into proteins, enabling subsequent visualization and affinity purification.

Comparative Analysis of Labeling Efficiency

Key factors influencing labeling efficiency include the intrinsic expression level and activity of FGE in a given cell line, the efficiency of the secretory pathway where FGE is active, and the availability of essential cofactors like copper.[1][2][3][4] For instance, Chinese Hamster Ovary (CHO) cells are a robust and popular choice for large-scale biopharmaceutical production, with demonstrated high-yield protein expression.[5] In contrast, Human Embryonic Kidney 293 (HEK293) cells are known for their high transfection efficiency and human-like post-translational modifications, which can be advantageous for producing complex human proteins.

The following table summarizes key characteristics of common cell lines relevant to this compound labeling and reported formylglycine conversion rates. It is important to note that conversion efficiencies can be highly protein-dependent and are significantly influenced by experimental conditions.

Cell LineTypeKey Characteristics for LabelingReported fGly Conversion Efficiency
CHO (Chinese Hamster Ovary) Epithelial-likeRobust growth, high protein production capacity, well-characterized secretory pathway.Can be high, potentially up to 92-99% for specific tagged proteins under optimized conditions.
HEK293 (Human Embryonic Kidney) Epithelial-likeHigh transfection efficiency, human-like post-translational modifications, rapid growth.One study reported a 7% conversion rate with endogenous FGE, which increased to 42% with FGE co-expression for a specific protein construct.
HeLa (Human Cervical Cancer) EpithelialOne of the oldest and most commonly used human cell lines, robust and easy to culture.Data on this compound labeling efficiency is not readily available, but its widespread use in cell biology makes it a relevant cell type for comparison.

Experimental Protocols

To facilitate the comparison of this compound labeling efficiency in different cell types, a detailed experimental protocol is provided below. This protocol outlines the steps for metabolic labeling, cell lysis, and quantification of labeling efficiency using mass spectrometry.

Protocol 1: Metabolic Labeling of Adherent Cells with this compound
  • Cell Culture: Plate the cell lines to be compared (e.g., CHO, HEK293, HeLa) in complete growth medium and grow to 70-80% confluency.

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of the methionine surrogate, this compound, aspirate the complete medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and incubate the cells in methionine-free DMEM for 30-60 minutes.

  • Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with this compound at a final concentration of 50-200 µM.

  • Copper Supplementation: To enhance FGE activity, supplement the labeling medium with Copper(II) Sulfate to a final concentration of 100-300 µM.

  • Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time may vary between cell types and should be determined empirically.

  • Cell Lysis: After labeling, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry
  • Protein Digestion: An aliquot of the protein lysate (typically 20-50 µg) is subjected to in-solution or in-gel tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectrometry data is analyzed to identify and quantify the peptides containing the this compound label. The labeling efficiency is calculated by comparing the peak intensities of the labeled peptide (containing fGly-d2) with the unlabeled peptide (containing cysteine) in the extracted ion chromatograms.

Visualizing the Process

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Metabolic Labeling cluster_analysis Analysis Cell_Lines CHO, HEK293, HeLa Cells Plating Plate Cells Cell_Lines->Plating Growth Grow to 70-80% Confluency Plating->Growth Depletion Methionine Depletion Growth->Depletion Add_Label Add this compound + Copper Sulfate Depletion->Add_Label Incubation Incubate 4-16h Add_Label->Incubation Lysis Cell Lysis Incubation->Lysis Digestion Tryptic Digestion Lysis->Digestion LC_MSMS LC-MS/MS Digestion->LC_MSMS Quantification Quantify Labeling Efficiency LC_MSMS->Quantification signaling_pathway cluster_ER Endoplasmic Reticulum cluster_media Cell Culture Media Protein_Cys Protein with Cys-X-Pro-X-Arg motif FGE FGE (Formylglycine-Generating Enzyme) Protein_Cys->FGE O2, Cu+ Protein_fGly Labeled Protein with fGly-d2-X-Pro-X-Arg FGE->Protein_fGly fGly_d2 This compound fGly_d2->Protein_Cys Incorporation during translation

References

Safety Operating Guide

Safe Disposal of N-Formylglycine-d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of N-Formylglycine-d2, a deuterated form of the endogenous metabolite N-Formylglycine. While N-Formylglycine is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for N-Formylglycine as a reference, as a specific SDS for the deuterated version may not be available. Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, and chemical-resistant gloves. Handle the compound in a well-ventilated area to avoid inhalation of any dust. In case of accidental contact, follow standard first aid measures.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.

Disposal Plan and Procedures

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As it is considered a non-hazardous chemical, the disposal procedure is generally straightforward.

Step 1: Waste Characterization

Confirm that the this compound waste is not mixed with any hazardous substances. If it has been contaminated with a hazardous chemical, it must be treated as hazardous waste and disposed of accordingly.

Step 2: Containerization and Labeling

  • Place the solid this compound waste in a designated, sealed, and properly labeled container. The container should be compatible with the chemical.

  • The label should clearly identify the contents as "this compound Waste" and include the date of accumulation.

Step 3: Disposal Route

For pure, uncontaminated this compound, the recommended disposal method is as non-hazardous solid waste.

  • Small Quantities: For small amounts typically used in research, the solid waste can be collected by the institution's environmental health and safety (EHS) office for disposal.

  • Decontamination of Labware: Glassware and other lab equipment contaminated with this compound should be decontaminated by washing with an appropriate solvent (e.g., water, as it is soluble in water) or detergent. The resulting wash solution can typically be disposed of down the sanitary sewer, followed by a copious amount of water.

Quantitative Data Summary

PropertyValueSource
Physical State Solid Powder[1]
Appearance White[1]
Solubility Soluble in water[2]
Hazard Classification Not considered a hazardous substance[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated decontaminate Decontaminate Labware (Wash with water/detergent) start->decontaminate hazardous_waste Dispose as Hazardous Waste (Follow EHS Guidelines) is_contaminated->hazardous_waste Yes non_hazardous_waste Package in a sealed, labeled container for non-hazardous solid waste is_contaminated->non_hazardous_waste No end End hazardous_waste->end ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) non_hazardous_waste->ehs_pickup ehs_pickup->end sewer_disposal Dispose of wash solution down sanitary sewer with plenty of water decontaminate->sewer_disposal sewer_disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.